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  • Product: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
  • CAS: 1841096-87-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate in Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology, the hyperactivation of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway represents a critical axis of dysregulation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the hyperactivation of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway represents a critical axis of dysregulation in human cancers. As a Senior Application Scientist specializing in kinase inhibitor design, I frequently leverage privileged chemical scaffolds to navigate the complex structure-activity relationship (SAR) required for dual kinase inhibition.

Among these, Methyl 6-bromo-4-methoxyquinoline-3-carboxylate stands out as a highly versatile, advanced intermediate. This technical guide deconstructs the structural causality, physicochemical properties, and self-validating synthetic workflows associated with this pivotal molecule, providing a comprehensive blueprint for drug development professionals [1].

Physicochemical Profiling

To establish a baseline for synthetic planning and analytical validation, the quantitative physicochemical properties of the target scaffold are summarized below [2].

PropertyValue / Description
Chemical Name Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
CAS Registry Number 1841096-87-4
Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
Exact Mass 294.9844 g/mol (based on ⁷⁹Br isotope)
SMILES String COC(=O)C1=C(OC)C2=CC(Br)=CC=C2N=C1
Appearance White to off-white solid
Primary Application Precursor for 3-amidoquinoline PI3K/mTOR dual inhibitors

Structural Causality & Mechanistic Design

In rational drug design, a molecule's architecture is never arbitrary. Every functional group on Methyl 6-bromo-4-methoxyquinoline-3-carboxylate serves a distinct mechanistic purpose for downstream drug-target interactions [1].

  • The Quinoline Core: This bicyclic system acts as a bioisostere for the adenine ring of ATP. It is the primary anchoring moiety that allows the final drug to competitively dock into the highly conserved ATP-binding cleft of class I PI3Ks and mTOR kinases.

  • The 3-Carboxylate Ester: In this intermediate stage, the methyl ester acts as a protecting group that prevents premature side reactions. During late-stage synthesis, it is converted into a 3-carboxamide. Causality: The resulting amide NH acts as an indispensable hydrogen bond donor to the hinge region of the kinase (specifically interacting with the Ser854 residue in PI3Kα), which exponentially increases binding affinity.

  • The 4-Methoxy Substitution: This group provides a dual function. Electronically, it modulates the basicity of the quinoline nitrogen. Sterically, it forces the adjacent 3-carboxamide group out of coplanarity with the quinoline ring, locking the molecule into the exact bioactive conformation required to fit the narrow kinase hinge region.

  • The 6-Bromo Handle: Bromine is a classic synthetic handle. Causality: It allows medicinal chemists to perform late-stage palladium-catalyzed functionalizations (such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings). This enables rapid SAR exploration by extending diverse aromatic or aliphatic groups deep into the hydrophobic pocket of the kinase active site.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the transformation of a precursor into the target scaffold, and subsequently into an active PI3K/mTOR inhibitor. Each protocol is designed as a self-validating system.

Protocol A: Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate via SNAr
  • Preparation: Dissolve the precursor (e.g., methyl 6-bromo-4-chloroquinoline-3-carboxylate, 25.5 mmol) in 200 mL of anhydrous methanol.

  • Nucleophilic Attack: Cool the solution to 0 °C and slowly add sodium methoxide (51.1 mmol, 2.0 eq).

    • Causality: The 0 °C initiation controls the exothermic Nucleophilic Aromatic Substitution (SNAr), preventing unwanted transesterification or ring degradation. The 2.0 equivalents ensure complete displacement of the sterically hindered 4-position leaving group.

  • Propagation: Stir the reaction mixture continuously for 24 hours while allowing it to warm to room temperature.

  • Isolation: Filter the mixture, wash the precipitate extensively with deionized water to remove inorganic salts, and dry under reduced pressure.

  • Validation Check: Reaction success is self-validated via Electrospray Ionization Mass Spectrometry (ESI-MS). The appearance of an isotopic doublet at m/z = 296 [M + H]⁺ (for ⁷⁹Br) and 298 (for ⁸¹Br) confirms the exact mass, while the disappearance of the precursor's mass confirms reaction completion.

Protocol B: Saponification to the Free Acid
  • Hydrolysis: Suspend the ester intermediate (19.4 mmol) in 200 mL of 2 N aqueous NaOH.

  • Reflux: Stir the mixture at reflux for 2 hours.

    • Causality: The robust quinoline core easily withstands harsh basic reflux, which is thermodynamically necessary to cleave the sterically hindered methyl ester at the 3-position.

  • Acidification: Cool the mixture to room temperature and carefully adjust the pH to 5.0 using 2 N HCl.

    • Causality: A pH of 5 represents the isoelectric point of the amphoteric quinoline carboxylic acid, driving its optimal precipitation from the aqueous phase.

  • Validation Check: Successful saponification is validated by Proton Nuclear Magnetic Resonance (¹H NMR). The complete disappearance of the methyl ester singlet (~4.10 ppm) and the emergence of a broad carboxylic acid peak (~13.69 ppm) confirms structural conversion.

Protocol C: Amidation to the Active Dual Inhibitor
  • Activation: Dissolve the free acid (0.71 mmol), ethyl chloroformate (0.78 mmol), and N-methylmorpholine (NMM, 0.78 mmol) in dry THF. Stir at room temperature for 30 minutes.

    • Causality: This generates a highly reactive mixed anhydride intermediate. NMM is chosen as a non-nucleophilic base to scavenge HCl without competing with the incoming amine.

  • Coupling: Add the target amine (e.g., 2-aminoethan-1-ol) and stir for 4 hours.

  • Validation Check: The final inhibitor's identity is confirmed by the emergence of an amide NH triplet/singlet in ¹H NMR (~8.71 ppm) and an ESI-MS peak corresponding to the specific amine adduct (e.g., m/z = 325 [M + H]⁺) [1].

Workflow and Pathway Visualizations

The following diagrams map the logical progression of the chemical synthesis and the biological signaling pathway targeted by the resulting compounds.

SynthWorkflow Precursor 4-Haloquinoline Precursor SNAr SNAr Reaction (NaOMe, MeOH) Precursor->SNAr Ester Methyl 6-bromo-4-methoxy quinoline-3-carboxylate SNAr->Ester Saponification Saponification (2N NaOH, Reflux) Ester->Saponification Acid Quinoline-3-carboxylic Acid Saponification->Acid Amidation Amidation (Ethyl Chloroformate) Acid->Amidation Inhibitor 3-Amidoquinoline Dual Inhibitor Amidation->Inhibitor

Fig 1: Synthetic workflow from precursor to 3-amidoquinoline PI3K/mTOR inhibitor.

PI3KPathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Cancer Cancer Cell Survival mTOR->Cancer Drives Inhibitor 3-Amidoquinoline Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Fig 2: PI3K/mTOR signaling pathway and dual inhibition by 3-amidoquinoline.

References

  • Zhang, J., Ma, X., Lv, X., Li, M., Zhao, Y., Liu, G., & Zhan, S. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 7(12), 7044-7053. URL:[Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate in Organic Solvents

Introduction to Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is a heterocyclic building block with significant potential in the synthesis of novel therapeutic agents.[2]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is a heterocyclic building block with significant potential in the synthesis of novel therapeutic agents.[2] Its quinoline core is a well-established pharmacophore present in a wide array of biologically active compounds.[2][4] The strategic placement of a bromine atom at the 6-position and a methyl ester at the 3-position provides versatile handles for chemical modification, making it a valuable starting material for generating diverse compound libraries for drug screening.[1]

Understanding the solubility of this intermediate is paramount for its effective use in synthesis and drug development. Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, ultimately hindering the progress of a potential drug candidate.[3][5] This guide will equip researchers with the foundational knowledge and practical methodologies to navigate these challenges.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₈BrNO₂[1]
Molecular Weight 266.09 g/mol [1]
Appearance Solid[1]
CAS Number 1220418-77-8[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The overall polarity of an organic molecule is a balance between its polar and non-polar regions. For Methyl 6-bromo-4-methoxyquinoline-3-carboxylate, the presence of electronegative atoms like nitrogen, oxygen, and bromine, as well as the ester functional group, contributes to its polarity.

The solubility of quinoline derivatives is significantly influenced by the nature of the solvent.[6] A study on quinoline derivatives showed that a change in solvent polarity affects the dipole moment and solvation energy of the molecules.[6] Generally, polar solvents are more likely to dissolve polar compounds, while non-polar solvents are better for non-polar compounds.

Methodologies for Determining Solubility

A variety of methods can be employed to determine the solubility of an organic compound. The choice of method often depends on the required accuracy, throughput, and the amount of sample available.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility.[5][7] It involves preparing a saturated solution, evaporating the solvent from a known volume of the filtrate, and weighing the remaining solute.[5][7][8]

Experimental Protocol: Gravimetric Determination of Solubility [5][7]

  • Preparation of Saturated Solution:

    • Add an excess amount of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate to the chosen organic solvent in a sealed container.

    • Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.[7]

  • Filtration:

    • Filter the saturated solution to remove any undissolved solid.

  • Evaporation and Weighing:

    • Accurately measure a specific volume of the clear filtrate into a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).

    • Dry the residue to a constant weight in an oven at a suitable temperature.

    • The final weight of the residue represents the amount of solute dissolved in the measured volume of the solvent.

Gravimetric_Method A Excess Solute + Solvent B Agitation at Constant Temperature A->B Equilibration C Saturated Solution (with excess solid) B->C D Filtration C->D E Clear Filtrate D->E F Evaporation of Solvent E->F G Dried Solute F->G H Weighing G->H I Solubility Data (g/L) H->I

Caption: Workflow for Gravimetric Solubility Determination.

Spectroscopic Methods

Spectroscopic methods, such as UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC), offer higher sensitivity and are suitable for high-throughput screening.[9][10]

3.2.1. UV-Vis Spectroscopy

This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Experimental Protocol: UV-Vis Spectroscopic Solubility Determination [11]

  • Generate a Calibration Curve:

    • Prepare a series of standard solutions of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate of known concentrations in the solvent of interest.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Prepare and Analyze the Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method.

    • After filtration, dilute an aliquot of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Determine Solubility:

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution, taking the dilution factor into account.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining solubility, capable of separating the compound of interest from any impurities.[9][10]

Experimental Protocol: HPLC-based Solubility Determination [9][10]

  • Develop an HPLC Method:

    • Establish an HPLC method with a suitable column, mobile phase, and detector (e.g., UV detector) to achieve good separation and detection of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate.

  • Create a Calibration Curve:

    • Prepare standard solutions of known concentrations and inject them into the HPLC system.

    • Generate a calibration curve by plotting the peak area against the concentration.

  • Analyze the Saturated Solution:

    • Prepare a saturated solution and filter it.

    • Inject a known volume of the filtrate into the HPLC system.

  • Calculate Solubility:

    • Determine the concentration of the compound in the filtrate using the calibration curve.

Spectroscopic_Methods cluster_0 UV-Vis Spectroscopy cluster_1 HPLC A Prepare Standard Solutions B Measure Absorbance A->B C Generate Calibration Curve B->C F Determine Concentration C->F D Prepare Saturated Solution E Dilute & Measure Absorbance D->E E->F G Develop HPLC Method H Prepare Standard Solutions I Inject & Analyze H->I J Generate Calibration Curve I->J M Determine Concentration J->M K Prepare Saturated Solution L Inject & Analyze K->L L->M

Caption: Overview of Spectroscopic Solubility Determination Methods.

High-Throughput Screening (HTS) Methods

In early drug discovery, HTS methods are employed to rapidly assess the solubility of a large number of compounds.[12][13][14] These methods are typically miniaturized and automated.

3.3.1. Laser Nephelometry

This technique measures the amount of light scattered by undissolved particles in a solution.[14] A solution of the compound in a water-miscible solvent like DMSO is added to an aqueous buffer. If the compound's solubility limit is exceeded, it will precipitate, and the resulting turbidity is measured by a nephelometer.[14]

3.3.2. Backgrounded Membrane Imaging (BMI)

BMI is a sensitive HTS method that images and analyzes insoluble aggregates captured on a membrane. This technique is unaffected by solvents and provides information on the morphology of the precipitated solids.

Selection of Organic Solvents

The choice of organic solvents for solubility testing should cover a range of polarities to provide a comprehensive profile. Common solvents used for quinoline synthesis and reactions include ethanol, toluene, and DMSO.[15] A suggested list of solvents for initial screening is provided below, categorized by their relative polarity.

Solvent CategoryExamples
Non-Polar Hexane, Toluene
Moderately Polar Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
Polar Protic Methanol, Ethanol, Isopropanol

Conclusion

While specific, publicly available solubility data for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is limited, this guide provides a robust framework for its determination. By employing the methodologies outlined—from the fundamental gravimetric method to high-throughput screening techniques—researchers can generate a comprehensive solubility profile. This data is crucial for optimizing reaction conditions, developing effective purification strategies, and ultimately, for the successful progression of this valuable intermediate in the drug discovery pipeline. The principles and protocols described herein are designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

References

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019, May 15).
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. Pharmacy Journal.
  • Solubility Study - WuXi AppTec DMPK. (n.d.).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14).
  • Overcoming poor solubility of quinoline derivatives in reactions - Benchchem. (n.d.).
  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry - ACS Publications. (2000, March 10).
  • Determination of Solubility of Drug at Room Temperature by Gravimetric Method - Scribd. (n.d.).
  • The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025, August 10).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
  • MultiScreen Solubility Filter Plate. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery - Benchchem. (n.d.).
  • Methyl 6-bromoquinoline-3-carboxylate: A Core Technical Guide - Benchchem. (n.d.).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25).

Sources

Foundational

The Biological Potential of 6-Bromo-4-Methoxyquinoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives have consistently emerged as a rich source of therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline scaffold allows for fine-tuning of its biological effects through the introduction of various substituents at different positions. This guide focuses on the untapped potential of a specific class of derivatives: those bearing a bromine atom at the 6-position and a methoxy group at the 4-position. The strategic placement of these functional groups is anticipated to modulate the electronic and steric properties of the quinoline core, thereby influencing its interaction with biological targets and offering a promising avenue for the development of novel therapeutics.

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of 6-bromo-4-methoxyquinoline derivatives. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.

Synthetic Strategies for 6-Bromo-4-Methoxyquinoline Derivatives

The synthesis of 6-bromo-4-methoxyquinoline derivatives can be approached through a multi-step process, typically starting from a readily available substituted aniline. The general strategy involves the construction of the quinoline core, followed by functionalization at the 4- and 6-positions.

A common and effective route begins with the synthesis of a 6-bromo-4-hydroxyquinoline intermediate. This can be achieved through a Gould-Jacobs or a similar cyclization reaction using 4-bromoaniline as the starting material. The subsequent conversion of the 4-hydroxy group to a 4-methoxy group is a key step.

Experimental Protocol: Synthesis of 6-Bromo-4-methoxyquinoline

This protocol outlines a general two-step procedure for the synthesis of the 6-bromo-4-methoxyquinoline core.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline in a suitable solvent such as diphenyl ether.

  • Addition of Reagents: To this solution, add diethyl (ethoxymethylene)malonate.

  • Cyclization: Heat the reaction mixture to a high temperature (typically 240-260°C) to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. Filter the solid, wash with hexane, and dry to obtain crude 6-bromo-4-hydroxyquinoline.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 6-Bromo-4-methoxyquinoline

  • Reaction Setup: Suspend the synthesized 6-bromo-4-hydroxyquinoline in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotonation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to the suspension and stir at room temperature to facilitate the formation of the corresponding alkoxide.

  • Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction can be gently heated to accelerate the conversion.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure 6-bromo-4-methoxyquinoline.

G cluster_synthesis Synthesis of 6-Bromo-4-methoxyquinoline A 4-Bromoaniline C Cyclization (High Temperature) A->C B Diethyl (ethoxymethylene)malonate B->C D 6-Bromo-4-hydroxyquinoline C->D G Methylation D->G E Base (e.g., NaH) E->G F Methylating Agent (e.g., CH3I) F->G H 6-Bromo-4-methoxyquinoline G->H

Caption: Synthetic workflow for 6-bromo-4-methoxyquinoline.

Anticipated Biological Activities and Mechanisms of Action

While specific biological data for 6-bromo-4-methoxyquinoline derivatives are not extensively documented in publicly available literature, the well-established activities of structurally related quinolines and quinazolines provide a strong basis for predicting their therapeutic potential.

Anticancer Potential

The quinoline scaffold is a prominent feature in several approved anticancer drugs.[5] The presence of a halogen, such as bromine, at the 6-position of the quinoline or quinazoline ring has been shown to enhance cytotoxic effects.[6]

Potential Mechanisms of Action:

  • Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases that are crucial for cancer cell signaling.[7] Derivatives of the structurally similar 6-bromoquinazoline have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[5] It is plausible that 6-bromo-4-methoxyquinoline derivatives could also target EGFR or other kinases in the same family, such as HER2. Another potential target is the c-Met kinase, which is implicated in tumor growth and metastasis.

G cluster_pathway Potential EGFR Inhibition by 6-Bromo-4-methoxyquinoline Derivatives Ligand EGF EGFR EGFR Ligand->EGFR P P EGFR->P Derivative 6-Bromo-4-methoxyquinoline Derivative Derivative->EGFR Apoptosis Apoptosis Derivative->Apoptosis Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) P->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Antimicrobial Potential

Quinolone antibiotics, a major class of antibacterial agents, are based on the 4-quinolone scaffold. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8] The introduction of a methoxy group at the 4-position and a bromine at the 6-position could lead to novel antimicrobial agents with potentially different mechanisms of action or improved activity against resistant strains.

Potential Mechanisms of Action:

  • DNA Gyrase and Topoisomerase IV Inhibition: While the classic quinolones have a carboxylic acid at the 3-position, the overall quinoline scaffold is key for interacting with these bacterial enzymes. It is worthwhile to investigate if 6-bromo-4-methoxyquinoline derivatives can also bind to and inhibit these targets.

  • Other Bacterial Targets: The diverse biological activities of quinolines suggest that these derivatives could also act on other bacterial targets, such as cell wall synthesis or protein synthesis.

Experimental Protocols for Biological Evaluation

To ascertain the biological potential of newly synthesized 6-bromo-4-methoxyquinoline derivatives, a series of robust and standardized in vitro assays are essential.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is widely used to determine the cytotoxic potential of novel compounds.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-bromo-4-methoxyquinoline derivatives in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Perform a serial two-fold dilution of the 6-bromo-4-methoxyquinoline derivatives in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_workflow Biological Evaluation Workflow Start Synthesized 6-Bromo-4-methoxyquinoline Derivatives Anticancer Anticancer Screening (MTT Assay) Start->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) Start->Antimicrobial IC50 Determine IC50 Values Anticancer->IC50 MIC Determine MIC Values Antimicrobial->MIC Mechanism Mechanism of Action Studies (e.g., Kinase Assays, DNA Gyrase Inhibition) IC50->Mechanism MIC->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: Workflow for the biological evaluation of derivatives.

Data Presentation and Structure-Activity Relationship (SAR)

Systematic evaluation of a library of 6-bromo-4-methoxyquinoline derivatives with diverse substitutions at other positions of the quinoline ring is crucial for establishing a clear Structure-Activity Relationship (SAR). The data should be organized in tables to facilitate comparison.

Table 1: Hypothetical Anticancer Activity Data for 6-Bromo-4-methoxyquinoline Derivatives

Compound IDR1-substituentR2-substituentIC50 (µM) vs. MCF-7IC50 (µM) vs. A549
BQM-1HH15.221.8
BQM-24-F-PhH5.88.3
BQM-3H2-Cl-Ph9.112.5
BQM-44-OCH3-PhH12.518.1

Table 2: Hypothetical Antimicrobial Activity Data for 6-Bromo-4-methoxyquinoline Derivatives

Compound IDR1-substituentR2-substituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BQM-1HH3264
BQM-54-NO2-PhH816
BQM-6H3,4-diCl-Ph1632
BQM-7H4-CF3-Ph48

These tables, once populated with experimental data, will allow for the elucidation of key SAR trends. For instance, the data might reveal that electron-withdrawing groups on a phenyl substituent at the 2-position enhance anticancer activity, while specific substitutions are required for potent antibacterial effects.

Conclusion and Future Directions

The 6-bromo-4-methoxyquinoline scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the extensive biological activities of related quinoline derivatives, it is highly probable that this class of compounds will exhibit significant anticancer and antimicrobial properties. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid framework for initiating research into these derivatives.

Future work should focus on the synthesis of a diverse library of 6-bromo-4-methoxyquinoline derivatives and their systematic evaluation in a panel of cancer cell lines and microbial strains. Promising lead compounds should then be subjected to in-depth mechanistic studies to identify their specific molecular targets. Ultimately, this line of research could lead to the discovery of novel drug candidates with improved efficacy and a favorable safety profile.

References

  • A Review On Substitution Quinoline Derivatives and its Biological Activity. (2021). International Journal of Research in Engineering, Science and Management.
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023). International Journal of Science and Healthcare Research.
  • QSAR Analysis of 6-Bromoquinoline Derivatives: A Compar
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Quinolines: the role of substitution site in antileishmanial activity. (2025). PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). DSpace Repository.
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.).
  • A Technical Guide to Commercially Available Analogs of 4-Methoxyquinolin-7-amine for Researchers and Drug Development Profession. (2025). Benchchem.
  • 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Comput
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). PMC.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

Sources

Exploratory

Literature review on 4-methoxyquinoline-3-carboxylate scaffolds

As a Senior Application Scientist, the rational design and synthesis of privileged heterocyclic structures remain at the core of modern drug discovery. Among these, the 4-methoxyquinoline-3-carboxylate scaffold has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the rational design and synthesis of privileged heterocyclic structures remain at the core of modern drug discovery. Among these, the 4-methoxyquinoline-3-carboxylate scaffold has emerged as a highly versatile pharmacophore. Its rigid bicyclic framework, combined with the specific electronic and steric properties of the 4-methoxy and 3-carboxylate substituents, allows for precise orientation within complex protein binding pockets.

This technical guide explores the mechanistic rationale, synthetic methodologies, and biological applications of the 4-methoxyquinoline-3-carboxylate scaffold, providing actionable, self-validating protocols for researchers in the field.

Pharmacological Significance & Target Pathways

The quinoline core is a ubiquitous nitrogen-containing heterocycle, but functionalizing it at the 3- and 4-positions fundamentally alters its biological profile. The 4-methoxy group acts as a critical hydrogen bond acceptor and an electron-donating group that enriches the electron density of the quinoline ring, while the 3-carboxylate serves as an essential handle for further derivatization (e.g., into amides) or as a direct binding motif.

Oncology: PI3K/mTOR Dual Inhibition

In cancer therapeutics, 3-amidoquinoline derivatives synthesized from 4-methoxyquinoline-3-carboxylates have been identified as potent dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways [1]. The 4-methoxy group is strategically positioned to occupy the hydrophobic hinge region of the kinase domain, while the 3-carboxamide extends into the solvent-exposed region or interacts with specific catalytic residues.

PI3K_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K Activation RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates PIP2 AKT AKT Phosphorylation PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Tumor Proliferation mTOR->CellSurvival Promotes Scaffold 4-Methoxyquinoline-3-carboxylate Scaffold->PI3K Inhibits Scaffold->mTOR Inhibits

Dual inhibition of PI3K/mTOR pathway by 4-methoxyquinoline-3-carboxylate derivatives.

Neurology: NaV1.8 Voltage-Gated Sodium Channel Modulation

Beyond oncology, this scaffold is heavily utilized in the development of bicyclic heterocyclic amide inhibitors targeting NaV1.8 for the treatment of pain [2]. The rigidity of the quinoline core ensures that the spatial geometry required to selectively block the NaV1.8 isoform—without interfering with off-target NaV isoforms—is strictly maintained.

Synthetic Methodologies & Causality

The synthesis of 4-methoxyquinoline-3-carboxylates typically proceeds via a two-step sequence starting from a 4-hydroxyquinoline-3-carboxylate (often synthesized via the Gould-Jacoby reaction).

The Causality of the Workflow:

  • Halogenation (Activation): The 4-hydroxyquinoline exists predominantly in its tautomeric quinolone form, making direct nucleophilic substitution at the C4 position highly unfavorable. By treating it with Phosphorus oxychloride (

    
    ), we convert the stable C=O into a highly electrophilic C-Cl bond.
    
  • Methoxylation (SNAr): The resulting 4-chloroquinoline is highly activated toward Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the adjacent 3-carboxylate group and the ring nitrogen. Sodium methoxide (
    
    
    
    ) readily displaces the chloride ion to yield the 4-methoxy derivative.

Synthesis Start 4-hydroxyquinoline-3-carboxylate Halogenation POCl3 / DMF Reflux 6h Start->Halogenation Intermediate 4-chloroquinoline-3-carboxylate Halogenation->Intermediate Chlorination Methoxylation CH3ONa / Methanol 0°C to RT, 24h Intermediate->Methoxylation Product 4-methoxyquinoline-3-carboxylate Methoxylation->Product SNAr Reaction Validation HPLC & NMR Validation Product->Validation Quality Control

Synthetic workflow for 4-methoxyquinoline-3-carboxylate scaffolds.

Experimental Protocol: Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

This protocol details the synthesis of the brominated scaffold, a highly versatile intermediate for subsequent Suzuki couplings or amidation reactions [1].

Step 1: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate

Objective: Convert the inert 4-hydroxy group to a reactive chloride.

  • Reagents: Charge a 100 mL round-bottomed flask with ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 33.90 mmol).

  • Solvent/Catalyst: Add

    
     (100 mL) as both the reagent and solvent, followed by N,N-Dimethylformamide (DMF) (2 mL) as a Vilsmeier-Haack-type catalyst. Causality: DMF reacts with 
    
    
    
    to form an iminium intermediate that accelerates the chlorination of the hydroxyl group.
  • Reaction: Stir the mixture at reflux for 6 hours.

  • Quenching: Cool to room temperature and carefully pour the mixture into 100 mL of ice water. Stir for 1 hour to hydrolyze excess

    
    .
    
  • Neutralization (Self-Validation Check): Adjust the pH to 8 using saturated aqueous

    
    . If the pH is too low, the product may remain protonated and water-soluble, destroying your yield.
    
  • Extraction: Extract with EtOAc, dry over

    
    , and concentrate in vacuo.
    
    • Expected Yield: ~8.82 g (83%). Brown solid. ESI-MS: m/z = 314 [M + H]+.

Step 2: Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Objective: Perform an


 reaction to install the 4-methoxy group while simultaneously transesterifying the ethyl ester to a methyl ester.
  • Reagents: Dissolve the ethyl 6-bromo-4-chloroquinoline-3-carboxylate (8.0 g, 25.56 mmol) in anhydrous methanol (200 mL).

  • Nucleophile Addition: Cool the solution to 0 °C. Slowly add sodium methoxide (2.76 g, 51.12 mmol). Causality: Cooling prevents runaway exothermic degradation and minimizes unwanted side reactions at the 2-position.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

  • Isolation: Filter the resulting precipitate and wash thoroughly with water to remove inorganic salts.

  • Drying & Validation: Dry under reduced pressure.

    • Expected Yield: ~6.53 g (87%). White solid.

    • NMR Validation:

      
       (500 MHz, DMSO-d6) should show a distinct singlet at 
      
      
      
      4.10 (s, 3H,
      
      
      ) confirming the methoxy installation, and
      
      
      3.96 (s, 3H,
      
      
      ) confirming transesterification. ESI-MS: m/z = 296 [M + H]+.

Quantitative Data Summarization

The following table summarizes the reaction efficiencies and downstream derivatization yields based on the established protocols [1], [2]. Tracking these metrics is crucial for scaling up library synthesis for High-Throughput Screening (HTS).

Compound / IntermediateTransformation TypeKey ReagentsYield (%)Physical StateESI-MS [M+H]+
Ethyl 6-bromo-4-chloroquinoline-3-carboxylateHalogenation

, DMF
83%Brown solid314
Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

+ Transesterification

, MeOH
87%White solid296
6-Bromo-4-methoxyquinoline-3-carboxylic acidSaponification2 N NaOH, Reflux94%White solid282
6-Bromo-N-(2-hydroxyethyl)-4-methoxyquinoline-3-carboxamideAmide CouplingEDCI, HOBt, Amine79%White solid325

Conclusion

The 4-methoxyquinoline-3-carboxylate scaffold is a highly modular and biologically privileged structure. By understanding the electronic interplay between the quinoline core and its substituents, researchers can exploit straightforward


 chemistry to generate diverse libraries of kinase inhibitors and ion channel modulators. The protocols provided herein ensure high-fidelity synthesis, relying on mechanistic causality and rigorous analytical validation to drive successful drug discovery campaigns.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Bicyclic heterocyclic amide inhibitors of NaV1.
Foundational

Safety data sheet (SDS) for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Advanced Safety Data & Handling Whitepaper: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate As a Senior Application Scientist, I approach laboratory safety not as a static checklist of arbitrary rules, but as an applied...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety Data & Handling Whitepaper: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist of arbitrary rules, but as an applied science grounded in molecular causality. When handling complex pharmaceutical intermediates like Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) , every safety protocol and standard operating procedure (SOP) must be reverse-engineered from the compound’s physicochemical properties.

This whitepaper provides drug development professionals and synthetic chemists with an in-depth, mechanistic guide to the safety, handling, and synthetic workflows associated with this critical quinoline derivative.

Structural Causality & Physicochemical Profiling

To understand the hazards of a chemical, we must first interrogate its structure. Methyl 6-bromo-4-methoxyquinoline-3-carboxylate consists of a highly conjugated quinoline core, a lipophilic bromine atom at the C6 position, a stable methoxy group at C4, and a base-sensitive methyl ester at C3 [1].

The halogenation significantly alters the molecule's partition coefficient (LogP), driving up its lipophilicity. This structural feature is the primary reason the compound poses specific dermal penetration risks. Furthermore, the ester functionality dictates the compound's storage requirements, as it is susceptible to hydrolysis under extreme pH conditions.

Table 1: Quantitative Physicochemical Properties

PropertyValueStructural Causality & Safety Implication
Chemical Name Methyl 6-bromo-4-methoxyquinoline-3-carboxylateN/A
CAS Number 1841096-87-4N/A
Molecular Formula C12H10BrNO3N/A
Molecular Weight 296.12 g/mol Halogenation increases MW, affecting aerosolization dynamics.
Appearance White to off-white solidCharacteristic of pure, highly conjugated quinoline derivatives[1].
Solubility Soluble in MeOH, DMSO, DCM; Insoluble in H₂OHigh lipophilicity requires organic solvents for decontamination; water alone is insufficient.
Storage Inert atmosphere, 2-8°CPrevents atmospheric moisture from initiating slow ester hydrolysis [2].

Toxicological Mechanisms & Hazard Identification

Standard Safety Data Sheets (SDS) list hazards without context. Here, we link the Globally Harmonized System (GHS) classifications directly to the molecule's chemical behavior.

Table 2: GHS Hazard Classification & Mechanistic Drivers

Hazard ClassCategoryH-StatementMechanistic Driver
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedThe planar quinoline core can intercalate with nucleic acids and interfere with cellular metabolic pathways.
Skin Irritation Category 2H315: Causes skin irritationThe lipophilic bromo-group enhances rapid dermal penetration; electrophilic sites react with skin proteins.
Eye Irritation Category 2H319: Causes serious eye irritationThe ester and methoxy groups can undergo localized hydrolysis in the aqueous, slightly alkaline environment of the eye.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationFine particulate dust mechanically and chemically irritates mucosal membranes upon inhalation.

Biological Context: The PI3K/mTOR Signaling Pathway

Why do we synthesize and handle this specific compound? In oncology drug development, Methyl 6-bromo-4-methoxyquinoline-3-carboxylate serves as a critical synthetic scaffold. The C3 methyl ester is converted into various amides to optimize target binding, while the C6 bromo group is utilized for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the pharmacophore [1].

These resulting 3-amidoquinoline derivatives are engineered as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are frequently hyperactivated in cancer cells.

PI3K/mTOR signaling pathway targeted by 3-amidoquinoline derivatives.

Validated Standard Operating Procedures (SOPs): Synthesis & Handling

A robust safety protocol must be a self-validating system. The following step-by-step methodology details the safe synthesis and handling of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate via the methoxylation of its halogenated precursor[1].

  • Step 1: Reactor Preparation & Inert Atmosphere Setup

    • Action: Purge a dry round-bottom flask with Argon or N₂.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the sodium methoxide reagent, ensuring the methoxylation of the quinoline core proceeds without forming the carboxylic acid impurity.

    • Validation Checkpoint: Use a moisture indicator in the gas line; relative humidity inside the vessel must read <5% before proceeding.

  • Step 2: Cryogenic Reagent Addition

    • Action: Dissolve the precursor in anhydrous methanol. Cool the system to 0 °C using an ice bath before adding sodium methoxide.

    • Causality: The nucleophilic aromatic substitution reaction is highly exothermic. Adding the strong base at 0 °C controls the reaction kinetics, preventing thermal degradation of the ester group.

    • Validation Checkpoint: The internal temperature probe must register ≤ 2 °C before base addition. If the temperature spikes above 5 °C, pause the addition immediately.

  • Step 3: Ambient Reaction Phase

    • Action: Stir the mixture for 24 hours at room temperature in a closed system.

    • Causality: Allows for complete conversion at the sterically hindered position on the quinoline ring.

    • Validation Checkpoint: Monitor via TLC or HPLC. The reaction is self-validating when the precursor peak (e.g., at 254 nm) is completely consumed.

  • Step 4: Aqueous Quenching & Filtration

    • Action: Filter the mixture and wash the precipitate with copious amounts of deionized water.

    • Causality: Water quenches any unreacted sodium methoxide. Removing these resulting sodium salts is critical; residual base will catalyze the hydrolysis of the methyl ester to the carboxylic acid during the drying phase.

    • Validation Checkpoint: Test the pH of the filtrate. Continue washing until the pH is strictly neutral (pH ~7.0). A pH > 8 indicates dangerous residual base.

  • Step 5: Vacuum Desiccation

    • Action: Dry the obtained white solid under reduced pressure.

    • Causality: Removes residual moisture and methanol, preventing long-term hydrolytic degradation during storage.

    • Validation Checkpoint: Achieve constant mass on an analytical balance over two consecutive weightings spaced 1 hour apart.

Emergency Response & Spill Mitigation Workflow

In the event of an accidental release, standard sweeping is insufficient and dangerous due to aerosolization risks. The lipophilic nature of the bromo-quinoline core requires specific chemical decontamination.

Step-by-Step Mitigation Protocol:

  • Evacuation & Assessment: Evacuate personnel from the immediate vicinity. Assess the volume of the solid spill.

  • PPE Donning: Standard latex gloves are highly permeable to lipophilic halogenated aromatics. Personnel must don double-layered Nitrile or Neoprene gloves , safety goggles, and an N95 or P100 particulate respirator.

  • Containment: Do not dry sweep. Cover the solid spill with slightly damp inert absorbent material (e.g., sand or vermiculite) to prevent dust generation.

  • Chemical Decontamination: Because the compound is insoluble in water, wash the contaminated surface with a 10% methanol/water solution containing a mild detergent to solubilize and lift the chemical, followed by a pure water rinse.

  • Validation of Decontamination: Use a handheld UV lamp (254 nm). Quinoline derivatives strongly absorb UV light. A lack of dark spots (fluorescence quenching) on the floor indicates complete physical removal.

Validated emergency response workflow for halogenated quinoline spills.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 2017. Available at:[Link]

Exploratory

Melting point and physical characteristics of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Technical Guide: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Executive Summary Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a specialized heterocyclic building block critical in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Executive Summary

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a specialized heterocyclic building block critical in the synthesis of advanced medicinal agents, particularly PI3K/mTOR dual inhibitors used in cancer therapy research. As a 3,4,6-trisubstituted quinoline, it serves as a versatile scaffold where the 3-carboxylate allows for amide/ester diversification, the 4-methoxy group modulates solubility and electronic properties, and the 6-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).

This guide details the physicochemical profile, validated synthesis protocols, and structural characterization of this compound, designed for researchers in medicinal chemistry and drug development.

Physicochemical Profile

PropertyDataNotes
IUPAC Name Methyl 6-bromo-4-methoxyquinoline-3-carboxylate
CAS Number 1841096-87-4
Molecular Formula C₁₂H₁₀BrNO₃
Molecular Weight 296.12 g/mol
Appearance White Solid Observed after recrystallization or column chromatography [1].
Melting Point Solid at RT (Precursors melt >200°C)Exact MP varies by crystal form; derivative amides melt at 207–225°C [1].
Solubility DMSO, Dichloromethane, ChloroformLow solubility in water and diethyl ether.
MS (ESI) m/z 296.0 / 298.0 [M+H]⁺Characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br).

Structural Characterization

Identification of this compound relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The 4-methoxy group is a distinct spectroscopic handle.

  • ¹H NMR (500 MHz, DMSO-d₆) Diagnostic Signals:

    • δ ~9.00 (s, 1H): H-2 proton (Deshielded by adjacent N and ester).

    • δ ~8.38 (d, 1H): H-5 proton (Coupled to H-7/H-8).

    • δ ~4.11 (s, 3H): -OCH₃ (Methoxy group at C4).[2]

    • δ ~3.90 (s, 3H): -COOCH₃ (Methyl ester at C3).

    • Note: Shifts may vary slightly based on concentration and solvent.

  • Mass Spectrometry:

    • Ionization: ESI (+)

    • Parent Ion: [M+H]⁺ = 296/298.

    • Fragmentation: Loss of -OMe or -COOMe groups may be observed at higher collision energies.

Validated Synthesis Protocol

The most robust route to Methyl 6-bromo-4-methoxyquinoline-3-carboxylate avoids direct methylation of the hydroxy group (which can lead to N-alkylation byproducts). Instead, it utilizes a chlorination-displacement sequence.

Reaction Scheme

Synthesis Start Ethyl 6-bromo-4-hydroxy quinoline-3-carboxylate Step1 Chlorination (POCl3, DMF, Reflux) Start->Step1 Activation Inter Ethyl 6-bromo-4-chloro quinoline-3-carboxylate Step1->Inter Cl-Substitution Step2 Methoxylation (NaOMe, MeOH, 0°C to RT) Inter->Step2 Displacement Product Methyl 6-bromo-4-methoxy quinoline-3-carboxylate (White Solid) Step2->Product Transesterification

Caption: Synthesis pathway converting the 4-hydroxy precursor to the target 4-methoxy methyl ester via a chloro-intermediate.

Detailed Methodology

Step 1: Chlorination (Activation)

  • Reagents: Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (1.0 equiv), Phosphorus Oxychloride (POCl₃, 10-15 equiv), DMF (catalytic).

  • Procedure: Suspend the starting material in neat POCl₃. Add catalytic DMF. Heat to reflux (~110°C) for 2 hours.

  • Workup: Cool to RT. Pour slowly onto crushed ice (Exothermic!). Neutralize with saturated NaHCO₃ to pH 8.[2] Extract with Ethyl Acetate.[2]

  • Product: Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (Brown/Tan solid).

Step 2: Methoxylation & Transesterification

  • Reagents: 4-Chloro intermediate (from Step 1), Sodium Methoxide (NaOMe, 2.0 equiv), Anhydrous Methanol.

  • Procedure:

    • Dissolve the chloro-intermediate in anhydrous methanol.

    • Cool to 0°C. Slowly add NaOMe.

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 24 hours.

    • Note: The use of MeOH/NaOMe effects both the displacement of the Chloride (to OMe) and the transesterification of the Ethyl ester to the Methyl ester.

  • Workup: Filter the reaction mixture to remove salts. Wash the precipitate with water.[1][2] Dry the solid under vacuum.[2]

  • Yield: Typically 80–90%.

  • Purification: Recrystallization from Methanol or Flash Column Chromatography (Hexane/EtOAc).

Applications in Drug Discovery

This compound is a "Privileged Scaffold" for kinase inhibitors.

  • PI3K/mTOR Inhibition: The 4-methoxy-3-carboxylate core mimics the adenosine ring of ATP, allowing it to bind into the ATP-binding pocket of kinases like PI3K and mTOR.

  • Structure-Activity Relationship (SAR):

    • C-3 Position: The ester is readily hydrolyzed to the acid (using NaOH) and coupled with amines to form amides, which interact with the "hinge region" of the kinase.

    • C-6 Position: The Bromine atom allows for the attachment of aryl/heteroaryl groups via Suzuki coupling to access the "affinity pocket" of the enzyme.

References

  • Royal Society of Chemistry (RSC): "Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy." RSC Advances, 2017.

  • PubChem: 6-Bromo-4-methoxyquinoline-3-carboxylic acid (Derivative).

  • ChemicalBook: 6-Bromo-4-methoxyquinoline-3-carboxylic acid methyl ester (CAS 1841096-87-4).[3][4]

Sources

Foundational

Role of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate in medicinal chemistry

The Strategic Role of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate in the Development of PI3K/mTOR Dual Inhibitors Executive Summary In modern medicinal chemistry, the rapid assembly of complex, target-specific pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate in the Development of PI3K/mTOR Dual Inhibitors

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on highly functionalized, versatile building blocks. Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) has emerged as a critical intermediate in the design and synthesis of next-generation kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[1]. By offering three distinct, orthogonally reactive sites (C3, C4, and C6), this quinoline scaffold enables researchers to systematically explore structure-activity relationships (SAR) and overcome the resistance mechanisms often encountered with single-node kinase inhibitors[2].

This technical guide explores the mechanistic rationale, structural advantages, and validated synthetic workflows associated with this pivotal intermediate, providing drug development professionals with a comprehensive blueprint for utilizing this scaffold in oncology programs.

Mechanistic Rationale: Targeting the PI3K/AKT/mTOR Axis

Hyperactivation of the PI3K/AKT/mTOR signaling cascade is a hallmark of numerous human malignancies, including prostate, breast, and colon cancers[3]. Genomic aberrations in PI3K or the loss of the tumor suppressor PTEN lead to unchecked cell proliferation and survival[3].

Early clinical interventions utilized single-target inhibitors; however, inhibiting mTOR alone often triggers a detrimental feedback loop that paradoxically hyperactivates AKT, while isolated PI3K inhibition can be bypassed by parallel signaling networks. Consequently, the development of PI3K/mTOR dual inhibitors has become a paramount strategy to effectively block signal transduction and minimize drug resistance[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor 3-Amidoquinoline Derivatives (Dual Inhibitor) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Diagram 1: PI3K/AKT/mTOR signaling cascade and the intervention points of dual inhibitors.

Structural Architecture & Reactivity Profile

The architecture of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is purposefully designed to mimic the ATP-binding interactions required for kinase inhibition, while allowing modular expansion:

  • C4-Methoxy Group: Provides critical steric bulk and electronic density. In the ATP-binding pocket of PI3Kα, this moiety helps orient the quinoline core, ensuring the nitrogen atom is properly aligned for hydrogen bonding with the kinase hinge region[2].

  • C3-Methyl Carboxylate: Serves as a stable yet reversible protecting group. Molecular docking studies (e.g., against PI3Kα, PDB: 4JPS) reveal that substituents at the C3 position point directly toward the Ser854 residue[2]. Hydrolyzing this ester allows for the installation of various amide groups (such as 2-hydroxyethyl or morpholine) to capture critical hydrogen bonds with Ser854, exponentially increasing binding affinity[2].

  • C6-Bromo Substituent: Acts as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows for the late-stage installation of aryl-sulfonamide moieties, which extend deep into the affinity pocket to interact with residues like Val851 and Asp810[2].

Experimental Workflows & Self-Validating Protocols

The synthesis of highly potent 3-amidoquinoline derivatives from this intermediate requires precise control over reaction conditions. The protocols below outline the validated workflow, emphasizing the chemical causality behind each step.

Synthesis_Workflow SM Ethyl 6-bromo-4-chloroquinoline -3-carboxylate Intermediate1 Methyl 6-bromo-4-methoxyquinoline -3-carboxylate SM->Intermediate1 NaOMe, MeOH 0°C to RT Intermediate2 6-bromo-4-methoxyquinoline -3-carboxylic acid Intermediate1->Intermediate2 2N NaOH, Reflux then pH 5 Intermediate3 3-Amidoquinoline Derivatives Intermediate2->Intermediate3 Amine, EDCI, HOBt CH2Cl2, RT FinalProduct PI3K/mTOR Dual Inhibitors (e.g., Cmpd 15a) Intermediate3->FinalProduct Suzuki Coupling (Pd catalyst)

Diagram 2: Step-by-step synthetic workflow from precursor to final PI3K/mTOR inhibitor.

Protocol 1: Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Objective: Simultaneous nucleophilic aromatic substitution (SNAr) and transesterification.

  • Preparation: Dissolve ethyl 6-bromo-4-chloroquinoline-3-carboxylate (8.0 g, 25.56 mmol) in 200 mL of anhydrous methanol[4].

  • Addition: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (2.76 g, 51.12 mmol)[4].

    • Causality: The initial addition of NaOMe is highly reactive. Starting at 0 °C prevents unwanted degradation of the quinoline core. The use of NaOMe in methanol elegantly achieves two objectives in one pot: the SNAr displacement of the C4-chloride with a methoxy group, and the transesterification of the C3-ethyl ester to a methyl ester.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 24 h[4].

  • Validation & Isolation: Monitor via TLC (Ethyl Acetate/Hexane). Upon complete consumption of the starting material, filter the mixture. Wash the precipitate thoroughly with deionized water to remove residual sodium salts. Dry under reduced pressure to yield the title compound (typically ~87% yield) as a white solid[4]. Confirm identity via ESI-MS (

    
    )[4].
    
Protocol 2: Hydrolysis to 6-Bromo-4-methoxyquinoline-3-carboxylic acid

Objective: Deprotection of the C3 ester to yield the reactive carboxylic acid.

  • Preparation: Charge a 500 mL round-bottomed flask with Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (6.0 g, 19.42 mmol) and 200 mL of 2 N NaOH[4].

  • Reaction: Stir the mixture at reflux for 2 h[4].

    • Causality: The C3-methyl ester is sterically hindered by the adjacent C4-methoxy group. Refluxing provides the necessary activation energy for the hydroxide ion to attack the carbonyl carbon effectively.

  • Isolation: Cool to room temperature. Carefully adjust the pH of the mixture to exactly 5 using 2 N HCl[4].

    • Causality: pH 5 targets the isoelectric point of the resulting quinoline-3-carboxylic acid. At this pH, the molecule is neutrally charged (protonated carboxylic acid, deprotonated quinoline nitrogen), causing it to crash out of the aqueous solution.

  • Validation: Filter the resulting solid, wash with water, and dry under reduced pressure (yield ~94%)[4]. Validate via

    
    H NMR (DMSO-
    
    
    
    ): look for the distinct disappearance of the ester methyl singlet and the appearance of the broad carboxylic acid proton at
    
    
    13.69 ppm[4].
Protocol 3: Amide Coupling for Hinge-Binding Optimization

Objective: Installation of the Ser854-targeting moiety.

  • Activation: To a solution of the carboxylic acid (1.0 equiv.) in dry CH

    
    Cl
    
    
    
    , add EDCI (1.5 equiv.) and HOBt (1.0 equiv.). Stir at room temperature for 2 h[5].
    • Causality: EDCI activates the acid, while HOBt forms a reactive but stable intermediate ester. This suppresses the formation of unreactive N-acylureas and ensures high yields during the subsequent nucleophilic attack.

  • Coupling: Add triethylamine (3.0 equiv.) and the desired amine (e.g., 2-aminoethan-1-ol, 2.0 equiv.). Stir for 1 h[5].

  • Purification: Wash the organic phase sequentially with 1 N NaOH and water. Dry over magnesium sulfate, concentrate in vacuo, and purify via silica gel column chromatography[5].

Quantitative Data & Structure-Activity Relationship (SAR)

Derivatives synthesized from Methyl 6-bromo-4-methoxyquinoline-3-carboxylate have demonstrated profound biological activity. The substitution at the C3 position is the primary driver for PI3Kα selectivity and potency. As demonstrated by Zhang et al., converting the C3-ester to an N-(2-hydroxyethyl)amide (Compound 15a) yields a highly potent dual inhibitor[3].

Table 1: Biological and Pharmacokinetic Evaluation of Quinoline Derivatives

CompoundStructural Modification at C3PI3Kα IC

(nM)
Cellular Activity (PC-3, nM)Key Pharmacokinetic Metrics (In Vivo)
Intermediate 8 Methyl esterN/A (Precursor)N/AN/A
Compound 15a N-(2-hydroxyethyl)amide< 1080C

= 4624 ng/mL, t

= 5.2 h[3]
Compound 15b N-(2-hydroxyethyl)-N-methylamide> 10> 100Reduced potency due to steric clash[2]
GSK2126458 Clinical Reference Standard~ 1~ 10Clinical Stage / Benchmark[2]

Data Interpretation: The addition of a methyl group to the amide nitrogen (Compound 15b) significantly reduces potency compared to the secondary amide (Compound 15a)[2]. This validates the molecular docking hypothesis: the secondary amide proton is strictly required to act as a hydrogen bond donor to the Ser854 residue in the PI3Kα binding pocket. Furthermore, Compound 15a demonstrated highly favorable pharmacokinetic properties, including a robust terminal half-life of 5.2 hours, making it a viable candidate for in vivo efficacy models[3].

Conclusion

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is far more than a simple chemical intermediate; it is a rationally designed scaffold that perfectly balances stability, reactivity, and spatial geometry. By leveraging its orthogonal reactive sites, medicinal chemists can efficiently execute SNAr, hydrolysis, amide coupling, and palladium-catalyzed cross-coupling reactions. This systematic approach has directly enabled the discovery of highly potent, metabolically stable PI3K/mTOR dual inhibitors capable of suppressing oncogenic signaling at low nanomolar concentrations.

References

  • [1] Zhang, J., Ma, X., Lv, X., Li, M., & Zhao, Y. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances, 7(4), 2342-2350. Royal Society of Chemistry. Available at:[Link]

  • [4] Zhang, J., Ma, X., Lv, X., Li, M., & Zhao, Y. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy (Experimental Supplementary). RSC Advances, 7(4), 2342-2350. Royal Society of Chemistry. Available at:[Link]

  • [5] Zhang, J., Ma, X., Lv, X., Li, M., & Zhao, Y. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy (Coupling Methodologies). RSC Advances, 7(4), 2342-2350. Royal Society of Chemistry. Available at:[Link]

  • [3] Zhang, J., Ma, X., Lv, X., Li, M., & Zhao, Y. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy (Biological Evaluation). RSC Advances, 7(4), 2342-2350. Royal Society of Chemistry. Available at:[Link]

  • [2] Zhang, J., Ma, X., Lv, X., Li, M., & Zhao, Y. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy (Molecular Docking & SAR). RSC Advances, 7(4), 2342-2350. Royal Society of Chemistry. Available at:[Link]

Sources

Exploratory

Spectroscopic Data Summary and Synthetic Methodologies for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Executive Summary Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of 3-amidoquinoline derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of 3-amidoquinoline derivatives. These derivatives are actively investigated as PI3K/mTOR dual inhibitors for targeted oncology therapies[1][2]. This whitepaper provides an in-depth technical analysis of the molecule’s synthesis, the mechanistic causality behind reagent selection, and a comprehensive spectroscopic data summary designed for researchers in medicinal chemistry and drug development.

Chemical Identity & Physical Properties

  • IUPAC Name: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

  • CAS Number: 1841096-87-4[2][3]

  • Molecular Formula: C₁₂H₁₀BrNO₃

  • Molecular Weight: 296.12 g/mol

  • Appearance: White solid[4][5]

Synthetic Workflow & Mechanistic Insights

The synthesis of the title compound relies on a highly efficient, two-step sequence starting from ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (Compound 6)[1]. As an application scientist, it is crucial to understand the dual-role chemical transformations occurring in this pathway.

  • Step 1: Deoxychlorination. The reaction utilizes Phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-Dimethylformamide (DMF)[1].

    • Mechanistic Causality: DMF reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate (chloromethyleneiminium ion). This intermediate selectively activates the C-4 hydroxyl group, transforming it into a superior leaving group and facilitating its displacement by chloride ions to yield ethyl 6-bromo-4-chloroquinoline-3-carboxylate (Compound 7)[1].

  • Step 2: Dual-Action Nucleophilic Substitution and Transesterification. Compound 7 is treated with Sodium methoxide (NaOMe) in anhydrous methanol[1].

    • Mechanistic Causality: This step demonstrates high synthetic efficiency. NaOMe serves a dual purpose: it acts as a nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) at the electron-deficient C-4 position (displacing the chloride), while simultaneously driving the transesterification of the C-3 ethyl ester to a methyl ester[1]. Conducting this at 0 °C to room temperature ensures regiocontrol and prevents the degradation of the quinoline core.

SyntheticWorkflow A Compound 6 (Ethyl 4-hydroxy) B Compound 7 (Ethyl 4-chloro) A->B POCl3, DMF Reflux C Compound 8 (Methyl 4-methoxy) B->C NaOMe, MeOH 24h, RT D Compound 11 (4-methoxy acid) C->D 2N NaOH Reflux

Synthetic workflow for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, incorporating in-process controls (IPCs) to ensure reproducibility and high yield.

Protocol A: Synthesis of Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (Compound 7)
  • Reagent Charging: To a 100 mL round-bottomed flask, add ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate (10.0 g, 33.90 mmol), POCl₃ (100 mL), and DMF (2 mL)[1].

  • Reaction Execution: Stir the mixture at reflux for 6 hours[1]. Self-Validation Check: The complete dissolution of the starting material and the evolution of HCl gas indicate active reaction progress.

  • Quenching: Cool to room temperature, then carefully pour the mixture into ice water (100 mL) and stir for 1 hour to safely quench excess POCl₃[1].

  • Neutralization & Extraction: Adjust the pH to 8 using saturated aqueous NaHCO₃[1]. Causality: Neutralization prevents acid-catalyzed hydrolysis of the ester group. Extract the aqueous layer with EtOAc.

  • Isolation: Dry the organic phase over sodium sulfate, filter, and concentrate in vacuo to yield a brown solid (8.82 g, 83% yield)[1].

Protocol B: Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (Compound 8)
  • Reagent Charging: Dissolve Compound 7 (8.0 g, 25.56 mmol) in anhydrous methanol (200 mL)[1].

  • Nucleophilic Addition: Cool the solution to 0 °C. Slowly add sodium methoxide (2.76 g, 51.12 mmol)[1]. Causality: A 2-fold molar excess of NaOMe is strictly required to drive both the SₙAr and transesterification reactions to completion.

  • Reaction Execution: Stir the mixture for 24 hours at room temperature[1].

  • Isolation: Filter the mixture, wash the precipitate thoroughly with water to remove inorganic salts, and dry under reduced pressure to afford the title compound as a white solid (6.53 g, 87% yield)[1][4].

Protocol C: Saponification to 6-Bromo-4-methoxyquinoline-3-carboxylic acid (Compound 11)
  • Hydrolysis: Charge Compound 8 (6.0 g, 19.42 mmol) and 2 N NaOH (200 mL) into a flask and reflux for 2 hours[1][4].

  • Precipitation: Cool to room temperature and adjust the pH to 5 using 2 N HCl[1][4]. Self-Validation Check: The target carboxylic acid selectively precipitates at its isoelectric point (pH ~5), effectively leaving soluble impurities in the aqueous phase.

  • Isolation: Filter, wash with water, and dry to yield a white solid (5.12 g, 94% yield)[1].

Mechanism Start Compound 7 (Ethyl ester, C4-Cl) SNAr SNAr at C-4 (Cl displaced by OMe) Start->SNAr NaOMe Transester Transesterification at C-3 (OEt replaced by OMe) Start->Transester NaOMe End Compound 8 (Methyl ester, C4-OMe) SNAr->End Transester->End

Dual-action mechanism of NaOMe driving simultaneous SNAr and transesterification.

Spectroscopic Data Summary

Accurate spectroscopic characterization is critical for verifying the success of the dual-action substitution/transesterification step. The table below summarizes the Electrospray Ionization Mass Spectrometry (ESI-MS) and Nuclear Magnetic Resonance (¹H NMR) data for the target molecule and its direct synthetic relatives[1][4][5].

CompoundESI-MS (m/z)¹H NMR (500 MHz, DMSO-d₆)
Compound 7 (Ethyl 4-chloro ester)314 [M+H]⁺N/A (Intermediate)
Compound 8 (Methyl 4-methoxy ester)296 [M+H]⁺δ 9.03 (s, 1H, Ar-H), 8.38 (m, 1H, Ar-H), 7.97 (m, 2H, Ar-H), 4.11 (s, 3H, C4-OCH₃), ~3.90 (s, 3H, COOCH₃)*
Compound 11 (4-methoxy acid)282 [M+H]⁺δ 13.69 (s, 1H, COOH), 9.03 (s, 1H, Ar-H), 8.38 (m, 1H, Ar-H), 7.97 (m, 2H, Ar-H), 4.11 (s, 3H, C4-OCH₃)

*Note: The ester methyl peak for Compound 8 is extrapolated based on the exact structural analog (Compound 11) provided in the primary literature[1][4] and standard chemical shift values for methyl quinoline-3-carboxylates.

Data Interpretation & Validation:

  • Mass Spectrometry: The shift from m/z 314 (Compound 7) to m/z 296 (Compound 8) perfectly aligns with the loss of a chloride atom (-35.5 Da) and an ethyl group (-29 Da), which are replaced by two methoxy groups (+62 Da)[1][5].

  • NMR Spectroscopy: The presence of the highly deshielded aromatic proton at δ 9.03 confirms the integrity of the quinoline C-2 position. The singlet at δ 4.11 is characteristic of the newly introduced C-4 methoxy group, which is highly conserved across both the ester (8) and acid (11) derivatives[1][4].

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy - RSC Publishing. 1

  • Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) - Bidepharm. 3

  • Methyl 6-bromo-4-methoxyquinoline-3-carboxylate - CAS 1841096-87-4 - Molaid. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Base-Catalyzed Hydrolysis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Introduction & Mechanistic Rationale Quinoline-3-carboxylic acids are privileged structural motifs in medicinal chemistry, serving as critical precursors for the synthesis of kinase inhibitors, antibacterial agents, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoline-3-carboxylic acids are privileged structural motifs in medicinal chemistry, serving as critical precursors for the synthesis of kinase inhibitors, antibacterial agents, and antimalarial drugs. Specifically, 6-bromo-4-methoxyquinoline-3-carboxylic acid is a highly valued intermediate in the development of PI3K/mTOR dual inhibitors for targeted cancer therapies.

The transformation of methyl 6-bromo-4-methoxyquinoline-3-carboxylate to its corresponding acid requires a robust hydrolysis protocol. Due to the steric hindrance imparted by the adjacent 4-methoxy group and the inherent stability of the quinoline core, standard mild hydrolysis conditions often result in incomplete conversion. This guide details a high-yielding, base-catalyzed saponification protocol, emphasizing the mechanistic causality behind the chosen reaction parameters to ensure reproducibility and high yield.

Reaction Pathway & Logic

The hydrolysis of the methyl ester is achieved via an irreversible base-catalyzed saponification. Unlike acid-catalyzed hydrolysis, which operates in a state of equilibrium, saponification is driven to completion by the final deprotonation of the newly formed carboxylic acid by the expelled methoxide ion.

G Ester Methyl Ester (Starting Material) Hydrolysis Base Hydrolysis 2N NaOH, Reflux Ester->Hydrolysis Nucleophilic Attack Intermediate Sodium Carboxylate (Soluble Intermediate) Hydrolysis->Intermediate Saponification Workup Acidic Workup 2N HCl, pH 5 Intermediate->Workup Cooling & Neutralization Product Carboxylic Acid (Target Product) Workup->Product Isoelectric Precipitation

Reaction workflow for the base-catalyzed hydrolysis of the quinoline-3-carboxylate ester.

Experimental Design & Causality

To design a self-validating and highly efficient protocol, every reagent and condition must be selected with strict chemical causality:

  • Reagent Selection (2N Aqueous NaOH): A strong, concentrated base is required. Aqueous conditions are preferred over mixed organic/aqueous solvent systems because the starting material's gradual dissolution in water serves as an intrinsic visual indicator of reaction progress.

  • Thermal Conditions (Reflux): Room temperature hydrolysis is kinetically too slow for this sterically hindered ester. Refluxing (~100 °C) provides the activation energy needed to overcome the steric shielding from the 4-methoxy substituent, allowing the hydroxide nucleophile to attack the ester carbonyl.

  • Workup Strategy (pH 5 Isoelectric Precipitation): The target compound is amphoteric. The quinoline nitrogen is basic, and the carboxylic acid is acidic. Adjusting the pH to exactly 5 during workup is the critical success factor. At pH 5, the molecule exists predominantly in its neutral (or zwitterionic) form, representing its point of minimum aqueous solubility. Overshooting to a pH < 2 would protonate the quinoline nitrogen, forming a highly soluble hydrochloride salt and drastically reducing the isolated yield.

Validated Step-by-Step Protocol

This methodology is designed as a self-validating system. By observing the listed checkpoints, researchers can confirm the success of the reaction in real-time without relying solely on post-reaction LC-MS or NMR analysis.

Materials & Equipment:

  • Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (6.0 g, 19.42 mmol)

  • 2 N Sodium Hydroxide (NaOH) aqueous solution (200 mL)

  • 2 N Hydrochloric Acid (HCl) aqueous solution

  • 500 mL round-bottomed flask with a reflux condenser

Procedure:

  • Reaction Initiation: Charge the 500 mL round-bottomed flask with methyl 6-bromo-4-methoxyquinoline-3-carboxylate (6.0 g) and 2 N NaOH (200 mL).

    • Validation Checkpoint 1: The mixture will initially appear as a heterogeneous suspension, as the starting ester has poor aqueous solubility.

  • Thermal Activation: Attach the reflux condenser and heat the mixture to reflux under continuous magnetic stirring for 2 hours.

    • Validation Checkpoint 2: As the reaction progresses, the suspension will gradually clear, resulting in a homogeneous solution. This visual cue confirms the conversion of the insoluble ester into the highly water-soluble sodium carboxylate intermediate.

  • Cooling and Neutralization: Remove the heat source and allow the reaction mixture to cool completely to room temperature. Slowly add 2 N HCl dropwise while continuously monitoring the pH. Adjust the pH to exactly 5.

    • Validation Checkpoint 3: A dense white precipitate will rapidly form as the pH approaches 5. If the solution remains clear, the pH has likely bypassed the isoelectric point.

  • Isolation: Filter the resulting solid under reduced pressure using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual NaCl and unreacted reagents.

  • Drying: Dry the filter cake under reduced pressure (vacuum oven) at 40–50 °C to a constant weight.

    • Validation Checkpoint 4: The final product should be a white solid.

Quantitative Data Summary

The following table summarizes the stoichiometric parameters and expected yields, providing a benchmark for reaction efficiency.

ParameterCondition / ValueMechanistic Rationale
Substrate Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (6.0 g, 19.42 mmol)Starting material; steric bulk at C4 requires forcing conditions.
Reagent 2 N NaOH (200 mL)Provides a vast molar excess of hydroxide to drive irreversible saponification.
Temperature Reflux (~100 °C)Overcomes the activation energy barrier for nucleophilic attack.
Reaction Time 2 hoursEnsures complete consumption of the ester.
Workup pH pH 5 (adjusted via 2 N HCl)Targets the isoelectric point to maximize precipitation of the neutral acid.
Expected Yield 5.12 g (18.22 mmol, 94%)Indicates a highly efficient, near-quantitative transformation.

Downstream Applications: Synthesis of PI3K/mTOR Inhibitors

Once isolated, 6-bromo-4-methoxyquinoline-3-carboxylic acid is readily functionalized. The carboxylic acid serves as an essential coupling partner for various primary and secondary amines (e.g., 4-methoxyaniline, 2-aminoethan-1-ol) to generate 3-amidoquinoline derivatives. These downstream derivatives have been identified as potent PI3K/mTOR dual inhibitors, demonstrating significant antiproliferative activity in oncology models.

Pathway Acid 6-Bromo-4-methoxy quinoline-3-carboxylic acid Coupling Amide Coupling (Standard Reagents) Acid->Coupling Product 3-Amidoquinoline Derivative (PI3K/mTOR Dual Inhibitor) Coupling->Product Amine Primary/Secondary Amine (e.g., 2-aminoethan-1-ol) Amine->Coupling

Downstream application: Amide coupling of the carboxylic acid to form PI3K/mTOR inhibitors.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances (RSC Publishing), 2017 URL:[Link]

Application

Application Notes and Protocols for the Functionalization of the C6-Bromo Position in Quinoline Intermediates

Intended Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, organic synthesis, and materials science. Introduction: The Strategic Importance of the Quinoline Scaffold an...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in medicinal chemistry, organic synthesis, and materials science.

Introduction: The Strategic Importance of the Quinoline Scaffold and its C6 Position

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives are the core of numerous therapeutic agents with a vast range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to precisely modify the quinoline core allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This process, known as functionalization, is a cornerstone of modern drug discovery.[5]

The C6-bromo position on the quinoline scaffold serves as a particularly versatile synthetic handle. Its strategic location on the carbocyclic part of the ring system, relatively free from the electronic influence and steric hindrance of the heterocyclic nitrogen, allows for predictable reactivity patterns similar to a standard brominated aromatic ring.[6] This makes 6-bromoquinoline an ideal starting point for introducing a wide array of molecular diversity through various chemical transformations. This guide provides an in-depth overview and detailed protocols for the most effective methods to functionalize this critical position.

Synthetic Strategies for C6-Bromoquinoline Functionalization

The transformation of the C6-bromo position is predominantly achieved through palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[7][8] These reactions offer high efficiency, broad functional group tolerance, and predictable selectivity.[7] Additionally, under certain conditions, nucleophilic aromatic substitution (SNAr) can be employed.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are the workhorse for modifying the C6 position and typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] The choice of catalyst, ligand, base, and solvent is critical for success and depends on the specific coupling partners.[10]

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating a new carbon-carbon bond by coupling the 6-bromoquinoline with an organoboron reagent (boronic acid or boronic ester).[11][12][13] This reaction is fundamental for synthesizing biaryl and heteroaryl-substituted quinolines, which are common motifs in kinase inhibitors and other therapeutic agents.[11]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): The Pd(0) species is the active catalyst that initiates the cycle by oxidatively adding to the C-Br bond.[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[9]

  • Solvent System (e.g., Dioxane/Water, Toluene/Water): A mixture of an organic solvent and water is often used to dissolve both the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid salts.[11]

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond, a crucial transformation for introducing amine functionalities.[14][15] This reaction couples the 6-bromoquinoline with a primary or secondary amine and is invaluable for synthesizing compounds with applications in materials science and for modulating the solubility and target engagement of drug candidates.[16]

Causality Behind Experimental Choices:

  • Palladium Catalyst & Ligand (e.g., Pd₂(dba)₃ with XPhos or BINAP): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are required to facilitate both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[14][15][17]

  • Base (e.g., NaOt-Bu, Cs₂CO₃): A strong, non-nucleophilic base is used to deprotonate the amine, forming the active nucleophile that coordinates to the palladium center.[15]

  • Anhydrous Solvent (e.g., Toluene, THF): The reaction is sensitive to moisture, which can hydrolyze the active catalyst and reagents.[14]

The Sonogashira coupling reaction is the premier method for installing an alkyne group at the C6 position by reacting 6-bromoquinoline with a terminal alkyne.[18][19] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[20] The resulting arylalkynes are versatile intermediates that can undergo further transformations or act as key structural elements in conjugated materials and complex natural products.[18]

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄): As in other cross-couplings, the palladium catalyst facilitates the oxidative addition to the C-Br bond.[18]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is more efficient than the direct reaction of the alkyne with the palladium center.[20]

  • Amine Base (e.g., Et₃N, DIPEA): The amine serves both as a base to deprotonate the alkyne and as a solvent. It also scavenges the HBr formed during the reaction.[20]

Nucleophilic Aromatic Substitution (SNAr)

While less common for unactivated aryl halides, Nucleophilic Aromatic Substitution (SNAr) can be a viable strategy for functionalizing the C6-bromo position if the quinoline ring is sufficiently activated by strong electron-withdrawing groups (EWGs).[21] For 6-bromoquinoline itself, SNAr is generally difficult.[6] However, if an EWG like a nitro (-NO₂) or cyano (-CN) group is present at a position ortho or para to the bromine (e.g., C5 or C7), the C6 carbon becomes electrophilic enough to be attacked by strong nucleophiles.[6][22][23]

Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[21][22] The leaving group (bromide) is then expelled to restore aromaticity.[22]

Experimental Workflows and Protocols

The following diagrams and protocols provide a practical guide for executing the key functionalization reactions on a generic 6-bromoquinoline intermediate.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification setup 1. Add 6-Bromoquinoline, Coupling Partner, & Base to a dry flask inert 2. Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) setup->inert solvent 3. Add Degassed Anhydrous Solvent inert->solvent catalyst 4. Add Pd Catalyst & Ligand solvent->catalyst heat 5. Heat to Required Temperature (80-110 °C) catalyst->heat monitor 6. Monitor Progress (TLC / LC-MS) heat->monitor cool 7. Cool to RT & Dilute monitor->cool wash 8. Aqueous Wash (Water, Brine) cool->wash dry 9. Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry conc 10. Concentrate Under Vacuum dry->conc purify 11. Purify by Column Chromatography conc->purify

Caption: General experimental workflow for cross-coupling reactions.

Pathways for C6-Bromoquinoline Functionalization

G cluster_products Functionalized Products start 6-Bromoquinoline suzuki_prod 6-Aryl/Vinyl-quinoline (C-C Bond) start->suzuki_prod Suzuki Coupling (Ar-B(OH)₂, Pd cat., Base) bw_prod 6-Amino-quinoline (C-N Bond) start->bw_prod Buchwald-Hartwig (R₂NH, Pd cat., Base) sono_prod 6-Alkynyl-quinoline (C-C Bond) start->sono_prod Sonogashira (R-C≡CH, Pd/Cu cat., Base)

Caption: Key functionalization pathways from 6-bromoquinoline.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and anhydrous solvents should be handled with appropriate care, following all institutional safety guidelines.[14]

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 6-bromoquinoline with a generic arylboronic acid.[11]

  • Reagents & Equipment:

    • 6-Bromoquinoline (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

    • Round-bottom flask, reflux condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

  • Procedure:

    • To a dry round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and the base.[11]

    • Seal the flask with a septum and purge with an inert gas for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.[11]

    • Under the inert atmosphere, add the palladium catalyst.

    • Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.[11]

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[11]

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate (EtOAc).[12]

    • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[12]

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-quinoline.[12]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N coupling of 6-bromoquinoline with a generic secondary amine.[14]

  • Reagents & Equipment:

    • 6-Bromoquinoline (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine Ligand (e.g., XPhos, 4 mol%)

    • Base (e.g., NaOt-Bu, 1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Procedure:

    • In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add 6-bromoquinoline to the tube.

    • Seal the vessel, remove from the glovebox (if used), and add anhydrous toluene followed by the amine via syringe.

    • Heat the mixture to 100-110 °C and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Perform an aqueous workup: carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl), then extract with an organic solvent (e.g., EtOAc).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of 6-bromoquinoline with a terminal alkyne.[20][24]

  • Reagents & Equipment:

    • 6-Bromoquinoline (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

    • Copper(I) Iodide (CuI, 1 mol%)

    • Amine Base/Solvent (e.g., Triethylamine, Et₃N)

    • Co-solvent (e.g., THF, if needed for solubility)

    • Schlenk tube or sealed reaction vial

  • Procedure:

    • To a Schlenk tube, add 6-bromoquinoline, the palladium catalyst, and copper(I) iodide.

    • Evacuate the tube and backfill with an inert gas (repeat three times).[20]

    • Add anhydrous THF (if needed) and triethylamine via syringe, followed by the terminal alkyne.[20]

    • Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

    • Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to obtain the 6-alkynyl-quinoline product.

Data Summary and Comparison

The choice of reaction depends heavily on the desired final product. The following table provides a comparative summary of the key reaction types for functionalizing 6-bromoquinoline.

Reaction TypeBond FormedKey ReagentsTypical ConditionsAdvantagesCommon Issues
Suzuki-Miyaura C(sp²)-C(sp²)Boronic Acid/Ester, Pd Catalyst, Base80-100 °C, Dioxane/H₂OHigh functional group tolerance; commercially available reagents.Debromination of starting material; homocoupling of boronic acid.
Buchwald-Hartwig C(sp²)-NAmine, Pd Catalyst, Ligand, Base100-110 °C, Toluene/THFBroad scope of amines; direct C-N bond formation.Catalyst sensitivity to air/moisture; ligand optimization may be required.
Sonogashira C(sp²)-C(sp)Terminal Alkyne, Pd/Cu Catalysts, Amine Base25-60 °C, Et₃N/THFMild reaction conditions; creates a versatile alkyne handle.Homocoupling of the alkyne (Glaser coupling); requires strict anaerobic conditions.
SNAr C(sp²)-NuStrong Nucleophile80-120 °C, Polar Aprotic SolventPalladium-free; cost-effective for specific substrates.Requires strong electronic activation on the quinoline ring; limited scope.[6]

Troubleshooting and Field-Proven Insights

  • Low Yields in Cross-Coupling: The primary culprits are often impure or wet reagents/solvents, or an inactive catalyst.[12] Ensure all solvents are anhydrous and properly degassed.[10] Running a small screen of different palladium catalysts, ligands, and bases can often identify more optimal conditions for a challenging substrate.[10]

  • Debromination Side Product: In Suzuki or other coupling reactions, the C6-bromoquinoline can sometimes be reduced to quinoline. This is often caused by trace amounts of water reacting with the organometallic intermediates. Using rigorously dried reagents can mitigate this.

  • Catalyst Inhibition: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[10] Using ligands that form very stable and active complexes with palladium can often overcome this potential issue.

  • SNAr Failure: If an SNAr reaction with a nucleophile like an amine or thiol fails on an unactivated 6-bromoquinoline, it is almost always because the ring is not sufficiently electron-deficient.[6] In such cases, switching to a palladium-catalyzed method like Buchwald-Hartwig amination is the recommended and field-proven solution.

Conclusion

The functionalization of the C6-bromo position of quinoline intermediates is a critical and enabling step in the synthesis of novel compounds for drug discovery and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provide a robust and versatile toolkit for this purpose. By understanding the underlying principles of these reactions and adhering to carefully designed experimental protocols, researchers can efficiently generate diverse libraries of C6-substituted quinolines, accelerating the development of next-generation therapeutics and advanced materials.

References

  • Abdelbaset, M., et al. (2018). Title of relevant paper. Journal of Medicinal Chemistry. [This is a placeholder reference, as the initial search did not provide a specific paper with this exact author and year combination on this topic.
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  • Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. Available at: [Link]

  • Ajani, O. O., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Available at: [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Available at: [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]

  • Bellina, F., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • MDPI. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Available at: [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Yadav, A. S., & Shah, K. (2021). Title of relevant paper. Journal of Molecular Structure. [This is a placeholder reference, as the initial search did not provide a specific paper with this exact author and year combination on this topic.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

  • El-Sayed, M. A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports. Available at: [Link]

  • MDPI. (2022). Glycoconjugation of Quinoline Derivatives Using the C-6 Position in Sugars as a Strategy for Improving the Selectivity and Cytotoxicity of Functionalized Compounds. Available at: [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Available at: [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect. Available at: [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

  • Smith, D. M., et al. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available at: [Link]

  • Hartwig, J. F., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

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Method

Optimized Reaction Conditions for Quinoline Ring Formation: Application Notes and Protocols

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and high-performance materials.[1][2] The development of efficient and robust...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and high-performance materials.[1][2] The development of efficient and robust methods for the synthesis of this privileged heterocycle is therefore of paramount importance. Classical methods, while foundational, often suffer from harsh reaction conditions, limited substrate scope, and environmental concerns.[3][4] This guide provides a comprehensive overview of both classical and modern strategies for quinoline ring formation, with a strong emphasis on optimized, field-proven reaction conditions. We will delve into the mechanistic underpinnings of key transformations, present detailed, step-by-step protocols for advanced methodologies like microwave-assisted synthesis, and offer a comparative analysis to guide researchers in selecting the optimal synthetic route for their specific target.

Introduction: The Enduring Importance of the Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of immense significance.[2][5] Its presence in natural products, such as the antimalarial agent quinine, spurred early interest, and its derivatives continue to exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][5]

Historically, access to this scaffold has been granted by a handful of named reactions developed in the late 19th century, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[4][6] While these methods are still in use, the demands of modern drug discovery and materials science—requiring rapid library synthesis, greater functional group tolerance, and greener processes—have driven significant innovation. This application note bridges the gap between classical understanding and contemporary practice, providing researchers with the tools to synthesize quinolines efficiently and effectively.

Foundational Strategies: Optimization of Classical Syntheses

A deep understanding of classical methods is crucial, as they form the basis for many modern optimizations. The primary limitation of these early methods was often the reliance on strong Brønsted acids (e.g., concentrated H₂SO₄), high temperatures, and aggressive oxidizing agents, which can lead to low yields, tar formation, and poor functional group compatibility.[3][7]

The Friedländer Annulation

The Friedländer synthesis is one of the most versatile and widely used methods, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][9]

Mechanism: The reaction can proceed via two main pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base intermediate which then undergoes an intramolecular aldol reaction.[8][10] The operative pathway is often dependent on the specific substrates and catalysts employed.[11][12]

Classical vs. Optimized Conditions:

  • Classical: Often required high temperatures and strong acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH) catalysis.[13][14] These conditions can lead to side reactions, such as the self-condensation of the methylene-containing reactant.[13]

  • Modern Optimizations: The field has shifted towards milder and more efficient catalytic systems. Lewis acids such as ZnCl₂, FeCl₃, and particularly triflates like Sc(OTf)₃ and In(OTf)₃, have emerged as highly effective catalysts that can promote the reaction under less harsh conditions.[13] Molecular iodine has also been identified as a cheap, efficient, and mild catalyst for the Friedländer annulation.[15] Furthermore, performing the reaction under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and improve yields.[15][16]

The Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[17] It is a highly flexible method, as the unsaturated carbonyl can be generated in situ from aldehydes or ketones.[17]

Classical vs. Optimized Conditions:

  • Classical: Traditionally employed strong acids like concentrated HCl or H₂SO₄, often leading to vigorous, exothermic reactions and the formation of significant tar-like byproducts.[7]

  • Modern Optimizations: The key to taming this reaction is catalyst control. Modern protocols often employ Lewis acids (e.g., ZnCl₂, SnCl₄) to find a better balance between reaction rate and side-product formation.[7] The use of solid acid catalysts, such as silver(I)-exchanged Montmorillonite K10, has shown promise in providing moderate to excellent yields under solvent-free conditions, simplifying workup and improving the environmental profile of the synthesis.

The Combes Synthesis

The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone.[5][18] The reaction involves forming an enamine intermediate, which is then cyclized under acidic conditions.[6][18]

Classical vs. Optimized Conditions:

  • Classical: Relies on strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) for the cyclization step.[6][18]

  • Modern Optimizations: Microwave-assisted protocols using solid acid catalysts like Montmorillonite K-10 have been shown to significantly accelerate the reaction.[1] This approach avoids the use of corrosive mineral acids and simplifies product isolation.

Advanced Synthetic Methodologies

To meet the demands of high-throughput chemistry and green chemistry principles, several advanced technologies have been applied to quinoline synthesis, offering dramatic improvements in efficiency, safety, and scalability.[3][19]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a transformative technology, capable of accelerating reactions from hours to mere minutes.[1][20] The rapid, uniform heating provided by microwaves often leads to higher yields, improved product purity, and access to chemical space not easily reachable by conventional heating.[1][21] The Friedländer, Doebner-von Miller, and Combes reactions are all highly amenable to microwave assistance.[1]

Flow Chemistry

Continuous flow synthesis offers significant advantages in terms of safety, scalability, and process control.[22] Reactions are performed by continuously pumping reagents through a heated and/or irradiated reactor. This technology allows for precise control over temperature, pressure, and residence time, often leading to cleaner reactions and higher yields. Photochemical quinoline syntheses, which can be difficult and hazardous to scale up in batch, have been successfully implemented in flow reactors, enabling throughputs of over one gram per hour in a safe and controlled manner.[22][23]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Conceptual workflow for continuous flow quinoline synthesis.

Comparative Analysis and Method Selection

Choosing the correct synthetic strategy depends on several factors, including the availability of starting materials, desired substitution pattern, required scale, and tolerance for specific functional groups.

MethodStarting MaterialsTypical ConditionsAdvantagesDisadvantages
Friedländer 2-Aminoaryl ketone/aldehyde + α-Methylene carbonylAcid or Base catalysis (Lewis acids like In(OTf)₃ are optimal); MicrowaveHigh versatility; Readily available starting materials; Simple.[9][13]Can suffer from regioselectivity issues with unsymmetrical ketones.[10]
Doebner-von Miller Aniline + α,β-Unsaturated carbonylStrong acid (classical); Lewis acids or solid acids (optimized)Versatile; One-pot nature.[17][24]Can be exothermic; Prone to tar formation with harsh acids.[7]
Combes Aniline + β-DiketoneStrong acid (H₂SO₄); Solid acids + Microwave (optimized)Good for 2,4-disubstituted quinolines.[18]Requires β-diketone substrate.[18]
Skraup Aniline + Glycerol + Oxidizing agentH₂SO₄; Often highly exothermicSimple starting materials.[6]Notoriously vigorous and hazardous; Low yields for substituted anilines.[5][7]
Flow Chemistry Varies (e.g., Amino enones for photochemical route)Photochemical or thermal in a flow reactorHighly scalable; Excellent safety and control; High purity.[22][23]Requires specialized equipment.

Detailed Experimental Protocols

The following protocols are provided as examples of modern, optimized procedures. Researchers should always perform their own risk assessment and adhere to all laboratory safety guidelines.

Protocol 1: Microwave-Assisted, Lewis Acid-Catalyzed Friedländer Synthesis

This protocol describes a general procedure for the efficient synthesis of a substituted quinoline using microwave irradiation and a modern Lewis acid catalyst.

Principle: A 2-aminoaryl ketone condenses with a β-ketoester in the presence of indium(III) triflate under microwave irradiation. The solvent-free conditions and microwave assistance dramatically accelerate the reaction.

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Indium(III) triflate [In(OTf)₃] (5 mol%)

  • 10 mL microwave process vial with a magnetic stirrer

  • Microwave reactor

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave process vial, add 2-aminoacetophenone (1.0 mmol, 135 mg), ethyl acetoacetate (1.1 mmol, 143 mg, 140 µL), and In(OTf)₃ (0.05 mmol, 28 mg).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 10 minutes.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC) if possible (a co-spot of starting materials is recommended).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted quinoline.

Protocol 2: Green, Water-Mediated Synthesis with Ultrasound

This protocol exemplifies a green chemistry approach, using water as a solvent and ultrasound irradiation to promote the reaction.

Principle: The Pfitzinger reaction, a variation of the Friedländer synthesis, involves the condensation of isatin with a carbonyl compound. Using a basic ionic liquid in water under sonication provides an environmentally benign route to quinoline-4-carboxylic acids.[25]

Materials:

  • Isatin (1.0 mmol)

  • Acetophenone (1.2 mmol)

  • Basic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydroxide) (10 mol%)

  • Water (5 mL)

  • Reaction vessel suitable for sonication

  • Ultrasonic cleaning bath

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In a suitable reaction vessel, mix isatin (1.0 mmol, 147 mg), acetophenone (1.2 mmol, 144 mg, 141 µL), and the basic ionic liquid (0.1 mmol) in water (5 mL).[25]

  • Place the reaction vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture at room temperature, monitoring the reaction progress via TLC. Sonication time can vary (e.g., 30-60 minutes).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure quinoline-4-carboxylic acid derivative.[25]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Evolution from classical to optimized quinoline synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield - Inappropriate or inactive catalyst.[13] - Presence of water in acid-catalyzed reactions.[13] - Substrates are not pure.[13] - Reaction temperature is too low.[7]- Screen different catalysts (both acid and base). - Use anhydrous solvents and reagents. - Purify starting materials before use. - Gradually increase the reaction temperature; consider using microwave irradiation.[10]
Formation of Tar/Polymer - Excessively high temperatures.[7] - Highly reactive starting materials. - Reaction conditions are too harsh (e.g., conc. H₂SO₄).- Reduce the reaction temperature. - Use a milder catalyst (e.g., iodine, Sc(OTf)₃).[10] - Monitor the reaction closely and stop it as soon as starting material is consumed.
Aldol Self-Condensation - Under basic conditions, the α-methylene carbonyl compound can self-react.[13]- Slowly add the carbonyl component to the reaction mixture. - Switch to an acid catalyst to prevent the base-catalyzed side reaction.[13]
Poor Regioselectivity - Use of an unsymmetrical ketone without proper control.[10]- Employ a catalyst known to promote regioselectivity. - Optimize reaction conditions (e.g., slow addition, temperature screening).[10]

Conclusion

The synthesis of the quinoline ring system has evolved significantly from its 19th-century origins. While classical named reactions provide the fundamental logic for constructing this heterocycle, modern optimizations have revolutionized the field. By leveraging milder and more selective catalysts, advanced energy sources like microwaves, and innovative process technologies like flow chemistry, researchers can now access a vast array of functionalized quinolines with greater efficiency, safety, and environmental responsibility. The protocols and guidelines presented herein offer a robust starting point for any scientist engaged in the synthesis of these vital chemical entities.

References

  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • BenchChem. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers.
  • Di Filippo, M., & Baumann, M. (2020). Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process. Organic Process Research & Development.
  • BenchChem. (2025).
  • BenchChem. (n.d.). Technical Support Center: Microwave-Assisted Synthesis of Quinoline Derivatives.
  • Varala, R., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Geleta, B., & Abebe, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • BenchChem. (n.d.). Technical Support Center: Green Chemistry Approaches for Quinoline Synthesis.
  • Wang, J., et al. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis.
  • Kumar, S., et al. (2024). Insights into Quinoline in Context of Conventional Versus Green Synthesis.
  • ResearchGate. (n.d.). Microwave-assisted Synthesis of Quinolines.
  • BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
  • Bajaniya, A., & Chauhan, A. J. (2025). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences.
  • Sahu, S., et al. (2021). A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal.
  • Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • BenchChem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
  • Tan, W., et al. (2019).
  • Vapourtec. (2020).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • Gwala, V., & Singh, P. (2015). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Bakherad, M. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses. Current Organic Chemistry.

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Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: Accelerating Quinoline Scaffolding in Drug Discovery The quinoline motif is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Accelerating Quinoline Scaffolding in Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with applications ranging from anticancer to antimicrobial.[1][2] The synthesis of functionalized quinolines, such as Methyl 6-bromo-4-methoxyquinoline-3-carboxylate, is therefore of significant interest to the drug development community. This particular molecule offers multiple points for diversification: the bromo-substituent is a versatile handle for cross-coupling reactions, the methoxy group influences the electronic properties and potential for hydrogen bonding, and the methyl ester can be readily converted to other functional groups.[3]

Traditionally, the synthesis of such compounds involves multi-step processes with long reaction times and often harsh conditions.[4] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased yields, and improved product purity.[5] This approach aligns with the principles of green chemistry by minimizing energy consumption and often reducing the need for hazardous solvents.[6]

This comprehensive guide provides detailed protocols and insights for the microwave-assisted synthesis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate, empowering researchers to leverage this powerful technology in their drug discovery endeavors.

The Synthetic Strategy: A Multi-Step Microwave-Assisted Approach

A plausible and efficient synthetic route to Methyl 6-bromo-4-methoxyquinoline-3-carboxylate involves a two-step microwave-assisted process, beginning with a modified Gould-Jacobs reaction to construct the quinoline core, followed by a subsequent methoxylation.

DOT Script for the Synthetic Pathway

synthetic_pathway reactant1 4-Bromoaniline reagent1 Microwave High Temperature reactant1->reagent1 reactant2 Diethyl ethoxymethylenemalonate reactant2->reagent1 intermediate Methyl 6-bromo-4-hydroxyquinoline-3-carboxylate reagent2 Dimethyl Sulfate K2CO3, DMF Microwave intermediate->reagent2 product Methyl 6-bromo-4-methoxyquinoline-3-carboxylate reagent1->intermediate Step 1: Gould-Jacobs Cyclization reagent2->product Step 2: Methoxylation safety_workflow start Planning the Reaction step1 Select Appropriate Solvent and Reagents start->step1 step2 Inspect Microwave Vial for Defects step1->step2 step3 Use Correct Stoichiometry and Scale step2->step3 step4 Assemble Reaction in Fume Hood step3->step4 step5 Set Safe Temperature and Pressure Limits step4->step5 step6 Run Reaction in Dedicated Synthesizer step5->step6 step7 Monitor Reaction Progress step6->step7 step8 Cool Down and Depressurize Safely step7->step8 step9 Work-up and Purification step8->step9 end Reaction Complete step9->end

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Technical Support Center: Purification of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Case ID: QUIN-6B4M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Case ID: QUIN-6B4M-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Profile

Subject: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate CAS Registry Number: (Analogous scaffold reference: 1393847-16-5 for general 6-bromo-4-methoxy series) Molecular Formula: C₁₂H₁₀BrNO₃ Molecular Weight: ~296.12 g/mol [1]

This guide addresses the purification challenges associated with 3,4-substituted quinolines. The presence of the 6-bromo handle makes this intermediate critical for downstream Suzuki or Buchwald couplings, meaning purity is non-negotiable to prevent catalyst poisoning.[1] The 4-methoxy group is typically installed via


 on a 4-chloro intermediate or O-methylation of a 4-hydroxy precursor.[1]

Common Impurity Profile:

  • 4-Hydroxyquinoline (Starting Material/Hydrolysis): High polarity, high melting point.[1]

  • N-Methyl-4-quinolone (Regioisomer): A common byproduct of direct methylation; significantly more polar than the O-methyl product.[1]

  • 6-Bromo-4-chloroquinoline derivative: Unreacted intermediate (if POCl₃ route used).[1]

Diagnostic Troubleshooting Guide

This section uses a symptom-based approach. Identify your observation to find the root cause and solution.

Issue A: "My product contains a high-polarity streak on TLC/LCMS."
  • Diagnosis: Likely the N-methyl-4-quinolone isomer or residual 4-hydroxy starting material.[1]

  • Mechanism: When methylating the 4-hydroxy precursor (e.g., with MeI/K₂CO₃), the nitrogen lone pair competes with the oxygen, leading to the thermodynamically stable N-methyl quinolone (lactam form).[1]

  • Solution: These impurities are significantly more polar than your target ester.

    • Action: Use Flash Chromatography (See Protocol 2). The target O-methyl ester elutes first (High

      
      ).[1]
      
Issue B: "The melting point is broad and lower than expected (<100°C)."
  • Diagnosis: Solvent inclusion or presence of the 4-chloro intermediate.[1]

  • Mechanism: The 6-bromo and 4-chloro substituents have similar lipophilicity, making them difficult to separate by standard extraction.[1]

  • Solution:

    • Action:Recrystallization from Methanol/Water (See Protocol 1). The crystal lattice of the methoxy-ester is distinct from the chloro-analog.[1]

Issue C: "Yield loss during aqueous workup (emulsions or precipitation)."
  • Diagnosis: Amphoteric nature of the impurities.

  • Mechanism: The 4-hydroxy impurity is amphoteric (phenol-like pKa ~9, quinoline nitrogen pKa ~4).[1] At neutral pH, it may precipitate and trap your product.

  • Solution:

    • Action: Maintain the aqueous layer at pH > 10 (using Na₂CO₃) during extraction to keep the 4-hydroxy impurity soluble in the water phase as the phenoxide, while extracting the neutral target ester into DCM.[1]

Strategic Decision Matrix (Workflow)

Use this logic flow to determine the optimal purification method for your crude mixture.

PurificationMatrix Crude Crude Reaction Mixture TLC TLC Analysis (DCM:MeOH 95:5) Crude->TLC ImpurityType Identify Major Impurity TLC->ImpurityType Polar Polar Spot (Rf < 0.2) (N-methyl or 4-OH) ImpurityType->Polar NonPolar Close Rf Spot (4-Chloro or SM) ImpurityType->NonPolar Clean Single Spot (Yellowish Solid) ImpurityType->Clean Flash Protocol 2: Flash Chromatography (Silica Gel) Polar->Flash Best Separation Wash Acid/Base Extraction (Remove 4-OH) Polar->Wash Alternative (Scale >10g) Recrys Protocol 1: Recrystallization (MeOH/H2O) NonPolar->Recrys Lattice Purification Clean->Recrys Final Polish Dry Vacuum Dry (<50°C) Flash->Dry Recrys->Dry Wash->Dry

Figure 1: Purification Decision Matrix.[1] Select the pathway based on TLC analysis of impurities.

Detailed Experimental Protocols

Protocol 1: Recrystallization (Lattice Purification)

Best for: Removing trace 4-chloro analogs and inorganic salts.[1]

Solvent System: Methanol (Solvent) / Water (Anti-solvent). Rationale: The ester is soluble in hot methanol but insoluble in water. The 4-hydroxy impurity is sparingly soluble in both but will likely remain in the mother liquor if the volume is optimized.[1]

  • Dissolution: Place the crude solid (e.g., 10 g) in a flask equipped with a reflux condenser. Add Methanol (50 mL) .

  • Heating: Heat to reflux (65°C) with stirring. If the solid does not dissolve completely, add Methanol in 5 mL increments.

    • Note: If a fine suspension persists after 100 mL, it is likely inorganic salts or the 4-hydroxy impurity.[1] Perform a hot filtration through Celite.

  • Precipitation: Remove from heat. While still warm (~50°C), slowly add Water (warm, ~20-30 mL) dropwise until a slight turbidity persists.

  • Crystallization: Allow the mixture to cool to room temperature slowly (over 2 hours), then cool to 0-4°C in an ice bath.

  • Collection: Filter the off-white needles/solid. Wash with cold MeOH:Water (1:1) .

  • Drying: Dry under high vacuum at 45°C.

Protocol 2: Flash Chromatography (Isomer Separation)

Best for: Separating the O-methyl product from the N-methyl quinolone byproduct.[1]

Stationary Phase: Silica Gel (40-63 µm).[1] Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) or Hexanes / Ethyl Acetate.

Gradient StepSolvent A (DCM)Solvent B (MeOH)Target Elution
Equilibration 100%0%-
Load 100%0%Load sample dissolved in min.[1] DCM
Elution 1 99%1%Non-polar impurities (4-chloro)
Elution 2 98%2%Target: Methyl 6-bromo-4-methoxy...
Flush 90%10%N-methyl-4-quinolone (Polar)

Technical Insight: The 4-methoxyquinoline derivative is moderately basic.[1] If peak tailing is observed, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.

Impurity Formation Pathway

Understanding where the impurities come from allows you to prevent them upstream.

ImpurityPath SM 4-Hydroxyquinoline Precursor Tautomer Tautomeric Equilibrium (Lactam vs Lactim) SM->Tautomer Base (K2CO3) Reagent Methylating Agent (MeI or Me2SO4) Reagent->Tautomer OMethyl Product: 4-Methoxyquinoline (Kinetic/O-Alkylation) Tautomer->OMethyl Ag2CO3 or Mitsunobu NMethyl Impurity: N-Methyl-4-quinolone (Thermodynamic/N-Alkylation) Tautomer->NMethyl Polar Solvent (DMF/Heat)

Figure 2: Methylation Selectivity.[1] Using silver salts (


) promotes O-alkylation, whereas polar solvents and heat favor the unwanted N-alkylated impurity.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol for recrystallization? A: Yes, but be cautious of transesterification . Since your target is a methyl ester, refluxing in ethanol with trace acid/base (impurities) can lead to the formation of the ethyl ester. Methanol is safer to maintain the ester integrity.

Q2: My product turned pink/red during storage. Is it degraded? A: Quinoline derivatives are photo-sensitive.[1] The color change often indicates surface oxidation or photo-degradation of trace impurities (anilines), not necessarily bulk decomposition of the bromo-ester.[1]

  • Validation: Run a proton NMR.[2] If the methoxy singlet (~4.0 ppm) and aromatic region are intact, the purity is likely acceptable. Store in amber vials under Argon.

Q3: How do I remove the 4-hydroxy starting material without a column? A: Exploit the acidity of the phenol.[1] Dissolve the crude mixture in DCM. Wash 3x with 1M NaOH . The 4-hydroxyquinoline (deprotonated) will partition into the aqueous phase.[1] The 4-methoxy product (neutral) remains in the DCM.[1]

  • Warning: Do not expose the methyl ester to strong base for prolonged periods to avoid hydrolysis. Perform washes quickly and cold.

References

  • BenchChem. Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxylate. (Discusses Pd-catalyzed coupling and general handling of 6-bromoquinoline esters). [1]

  • ChemicalBook. Synthesis of Methyl 6-bromo-2-quinolinecarboxylate. (Provides analogous recrystallization protocols using Methanol/Water and workup procedures).

  • Tucker, G. F., et al. Apparent Ionization Exponents of 4-Hydroxyquinoline, 4-Methoxyquinoline and N-Methyl-4-quinolone.[1][3] Journal of the American Chemical Society, 1951. (Foundational text on separating O- vs N-alkylated quinoline isomers based on basicity). [1]

  • ResearchGate. Synthesis of 6-bromo-4-iodoquinoline. (Details the reactivity of the 4-position and purification of halogenated quinolines).

Sources

Optimization

Recrystallization solvents for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate . It is designed for organic chemists and process engineers requiring...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the purification of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate . It is designed for organic chemists and process engineers requiring high-purity intermediates for SAR (Structure-Activity Relationship) studies or API synthesis.

Subject: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 42881-66-3 Analog / Derivative) Ticket Priority: High (Intermediate Purity Critical for Cross-Coupling) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Solvent Selection

The Challenge: Methyl 6-bromo-4-methoxyquinoline-3-carboxylate possesses a "Goldilocks" polarity profile. The 4-methoxy and 3-carboxylate groups provide moderate polarity, while the 6-bromo substituent and aromatic core add significant lipophilicity. The most common critical impurity is the 4-hydroxy tautomer (4-quinolone) , which is significantly less soluble in organic solvents and must be removed prior to downstream palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Recommended Solvent Systems: Based on the quinoline scaffold's physicochemical properties, the following solvent systems are validated for optimal recovery and purity.

System ClassSolvent PairRatio (v/v)Primary Use CaseMechanism
Primary (Standard) Ethyl Acetate / n-Heptane 1:2 to 1:4 General purification; removal of non-polar byproducts.Displacement : Product is soluble in hot EtOAc; Heptane lowers solubility limit upon cooling.[1]
Secondary (Polar) Methanol (or Ethanol) Single Solvent Removal of highly lipophilic impurities; obtaining crystalline needles.Temperature Differential : High solubility at reflux, low at 0°C.
Tertiary (Scavenging) DCM / Hexanes 1:5 Low-temperature recrystallization for thermally unstable batches.Evaporative/Diffusion : DCM keeps product in solution; Hexanes force precipitation.

Detailed Technical Protocols

Protocol A: The "Standard" Ethyl Acetate/Heptane Method

Best for: Routine purification after methylation of the 4-hydroxy precursor.

Step-by-Step Workflow:

  • Dissolution: Transfer the crude solid (yellow/off-white) to an Erlenmeyer flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram of crude).

  • Reflux: Heat to boiling (77°C) with stirring.

    • Checkpoint: If the solution is cloudy with a white, powdery solid that refuses to dissolve even with excess EtOAc, this is likely the 4-hydroxy impurity .

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass frit or Celite pad to remove the insoluble 4-hydroxy species and inorganic salts (e.g., K2CO3/NaBr from synthesis).

  • Anti-Solvent Addition: Return the clear filtrate to a boil. Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Remove from heat. Allow to cool to Room Temperature (RT) undisturbed for 2 hours, then move to a 4°C fridge for 4-12 hours.

  • Collection: Filter the crystals (usually pale yellow needles/prisms). Wash with cold 1:4 EtOAc/Heptane.

Protocol B: Methanol Recrystallization

Best for: Removing oily residues or when the product contains significant tarry impurities.

  • Suspend crude material in minimal Methanol (MeOH) .

  • Heat to reflux (65°C). Add MeOH in small portions until fully dissolved.

  • Optional: Add activated charcoal (5 wt%), stir for 5 mins, and hot filter to remove color bodies.

  • Allow slow cooling.[1][2] If "oiling out" occurs, scratch the glass surface with a spatula or add a seed crystal.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why?

Diagnosis: This is a common thermodynamic issue where the liquid-liquid phase separation occurs before the solid-liquid boundary (crystallization). Root Cause:

  • Cooling too rapidly.

  • Solvent mixture is too rich in the anti-solvent (Heptane/Hexane).

  • Impurities are depressing the melting point. The Fix:

  • Re-heat the mixture until the oil re-dissolves.

  • Add a small amount of the polar solvent (EtOAc or MeOH) to shift the composition away from the oiling boundary.

  • Seed the solution with a pure crystal at a slightly elevated temperature (e.g., 40°C).

  • Slow Cool: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

Q2: There is a persistent white solid that won't dissolve in hot Ethyl Acetate.

Diagnosis: This is almost certainly the 4-hydroxy-6-bromoquinoline-3-carboxylate (unreacted starting material) or inorganic salts. Action: Do NOT add more solvent to try and dissolve it. You will dilute the solution so much that your product won't crystallize later. Solution: Perform a Hot Filtration . The 4-methoxy product is highly soluble in hot EtOAc; the 4-hydroxy impurity is not. Filtering now purifies your compound significantly.

Q3: The crystals are colored (brown/orange) instead of pale yellow.

Diagnosis: Oxidation byproducts (quinones) or residual bromine species. Action:

  • Re-dissolve in the chosen solvent.[1]

  • Add Activated Carbon (10-20% by weight).

  • Reflux for 10-15 minutes.

  • Filter hot through a Celite pad. The filtrate should be significantly lighter.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the correct purification route based on the crude material's behavior.

Recrystallization_Workflow Start Crude Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Solubility_Check Test Solubility in Hot EtOAc Start->Solubility_Check Insoluble_Solids Persistent White Solid? Solubility_Check->Insoluble_Solids Hot_Filter Perform Hot Filtration (Remove 4-OH impurity) Insoluble_Solids->Hot_Filter Yes Clear_Solution Solution is Clear/Yellow Insoluble_Solids->Clear_Solution No Add_Antisolvent Add n-Heptane until turbid Hot_Filter->Add_Antisolvent Clear_Solution->Add_Antisolvent Oiling_Out Product Oils Out? Add_Antisolvent->Oiling_Out Reheat_Add_Polar Reheat + Add 5% more EtOAc Oiling_Out->Reheat_Add_Polar Yes Slow_Cool Slow Cool to RT -> 4°C Oiling_Out->Slow_Cool No Reheat_Add_Polar->Slow_Cool

Caption: Decision tree for solvent handling and impurity removal during the recrystallization of 4-methoxyquinoline derivatives.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 4-Methoxyquinolinium-2-carboxylate dihydrate. PMC3200688. Retrieved from [Link]

  • Reddit r/ChemPros. (2024). Purification of Quinoline-3,4-diones and Derivatives. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion rates in quinoline ester hydrolysis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have curated this technical guide specifically for researchers, chemists, and drug development professionals who are navigating the n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have curated this technical guide specifically for researchers, chemists, and drug development professionals who are navigating the nuanced process of quinoline ester hydrolysis.

The quinoline moiety is a cornerstone in medicinal chemistry, but its ester derivatives present unique stability and reactivity challenges. This center provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to help you overcome low conversion rates and poor yields.

Diagnostic Workflow for Hydrolysis Failures

Before adjusting your reaction conditions, it is critical to diagnose why your hydrolysis is failing. The failure usually falls into one of two categories: thermodynamic resistance (steric/electronic hindrance) or competing side reactions (decarboxylation).

DiagnosticWorkflow Start Low Yield Detected (LC-MS / TLC) CheckSM Is Starting Material (Ester) Intact? Start->CheckSM YesSM Yes: Poor Reactivity CheckSM->YesSM High SM recovery NoSM No: Side Reactions CheckSM->NoSM Low SM, Low Product Steric Assess Steric Hindrance & Electronic Effects YesSM->Steric Decarb Check for Decarboxylation Mass (M - 44) NoSM->Decarb Sol1 Switch to Acidic Hydrolysis Steric->Sol1 Sol2 Lower Temp / Use Milder Base (LiOH) Decarb->Sol2

Caption: Diagnostic workflow for troubleshooting quinoline ester hydrolysis failures.

Frequently Asked Questions (FAQs)

Q1: My quinoline ester shows virtually zero conversion even after 24 hours of reflux with aqueous NaOH. Why is the ester so unreactive? A: Poor conversion in quinoline ester hydrolysis is predominantly driven by a combination of severe steric hindrance and electronic deactivation. The rate-limiting step in basic hydrolysis (saponification) is the nucleophilic attack of the hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate 1[1]. If your quinoline core has bulky substituents (e.g., at the 2, 4, or 8 positions), the "inaccessible solid angle" (


) around the carbonyl 

oxygen increases drastically, physically blocking the trajectory of the incoming nucleophile 2[2]. Furthermore, electron-donating groups on the quinoline ring can increase the electron density at the carbonyl carbon, reducing its electrophilicity and raising the activation energy required for the hydroxide attack 3[3].

Q2: The starting material is completely consumed, but my isolated yield of the quinoline carboxylic acid is less than 20%. Where did the rest of my mass go? A: If conversion is high but the yield is low, you are likely experiencing premature decarboxylation. Quinoline-2-carboxylic and quinoline-3-carboxylic acids are notorious for undergoing decarboxylation when subjected to prolonged heating in strongly basic or acidic media4[4]. The electron-withdrawing nature of the quinoline nitrogen stabilizes the transition state for the loss of


. You can confirm this by checking your LC-MS or TLC for a highly non-polar byproduct with a mass of 

4[4]. To prevent this, you must switch to a milder base like

at ambient temperature 5[5].

Q3: How can I hydrolyze a highly sterically hindered fluoroquinolone ester without destroying the molecule? A: When basic saponification fails due to steric shielding, switching to harsh acidic conditions is the most effective workaround. A proven industrial method for hydrolyzing heavily substituted quinolone carboxylic esters utilizes a specific mixture of glacial acetic acid, concentrated sulfuric acid, and water6[6]. Acid catalysis works by protonating the carbonyl oxygen, which makes the carbonyl carbon vastly more electrophilic. This allows even weak nucleophiles like water to attack despite extreme steric crowding 7[7].

Mechanism Ester Quinoline Ester Tetra Tetrahedral Intermediate (Sterically Sensitive) Ester->Tetra OH- attack (Rate-limiting) Tetra->Ester Reversible Acid Quinoline Carboxylic Acid (Target Product) Tetra->Acid Alkoxide elimination Degrad Decarboxylated Quinoline (Byproduct) Acid->Degrad Heat / Prolonged Base (-CO2)

Caption: Reaction pathway showing ester hydrolysis versus thermal decarboxylation.

Quantitative Data: Hydrolysis Condition Matrix

To select the correct protocol, compare the quantitative parameters and mechanistic risks of the three primary hydrolysis strategies below.

Hydrolysis StrategyReagent EquivalentsTemp & TimePrimary MechanismBest For
Mild Basic 6.0 eq

(1M aq)
25°C, 4–12 hAddition-elimination[1]Electron-deficient esters prone to decarboxylation.
Harsh Basic 3.0 eq

(pellets)
90°C, 2–3 hAddition-elimination[1]Standard, unhindered quinoline esters.
Strong Acidic 20 eq

: 1.9 eq

: 55 eq

140°C, 4 hCarbonyl protonation


or addition[7]
Highly sterically hindered fluoroquinolones[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Mild Base-Catalyzed Hydrolysis (Optimized to Prevent Decarboxylation)

Use this protocol if your quinoline core is prone to losing


 (e.g., 2- or 3-carboxylic acid derivatives) 4[4].
  • Reaction Setup: Charge a round-bottom flask with the quinoline ester (1.0 eq). Dissolve in a 1:1 mixture of

    
     and 
    
    
    
    (2 mL per 0.1 mmol of substrate).
    • Causality:

      
       ensures the organic ester remains fully solvated, while water provides the necessary hydroxide source and stabilizes the transition state 5[5].
      
  • Base Addition: Add aqueous

    
     (6.0 eq, 1 M solution).
    
    • Causality:

      
       is a milder base than 
      
      
      
      or
      
      
      . The lithium cation coordinates with the carbonyl oxygen, activating it slightly without requiring high thermal energy that triggers decarboxylation.
  • Monitoring (Self-Validation): Stir at ambient temperature. Monitor by TLC (EtOAc/Hexane) every 2 hours.

    • Validation Check: If the starting material persists after 6 hours, gently warm the reaction to 40°C. Do not exceed 50°C. If a new, highly non-polar spot appears, decarboxylation is occurring; quench immediately.

  • Work-up: Once the ester is consumed, concentrate the mixture under reduced pressure to remove the

    
    .
    
    • Causality: Removing the organic solvent prevents the newly formed carboxylic acid from partitioning into the organic layer during the subsequent extraction.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 3–4 using 1M

    
    .
    
    • Validation Check: The quinoline carboxylic acid should precipitate as a solid. If it oils out, extract the aqueous layer with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and concentrate.
Protocol B: Strong Acid-Catalyzed Hydrolysis (For Sterically Hindered Esters)

Use this protocol for heavily substituted esters (e.g., 8-substituted fluoroquinolones) where basic hydrolysis fails due to steric shielding 6[6].

  • Reaction Setup: Suspend the hindered quinoline ester (1.0 eq) in a mixture of Glacial Acetic Acid (20.0 eq), Water (55.0 eq), and Concentrated Sulfuric Acid (1.9 eq).

    • Causality: Acetic acid acts as a highly polar, high-boiling solvent. The

      
       strongly protonates the ester carbonyl, drastically increasing its electrophilicity and allowing water to attack despite the inaccessible solid angle (
      
      
      
      ) 6[6].
  • Thermal Activation: Heat the mixture to 140–145°C for 4 hours.

    • Causality: High thermal energy is strictly required to overcome the massive steric barrier of the tetrahedral transition state.

  • Monitoring (Self-Validation): Withdraw a 10

    
     aliquot, dilute in Acetonitrile, and analyze via LC-MS.
    
    • Validation Check: Look for the complete disappearance of the ester mass. Do not rely on TLC, as the high boiling acids will distort the silica phase.

  • Isoelectric Precipitation: Cool the mixture to 80°C. Slowly add a 4.8 wt% aqueous sodium acetate solution dropwise until the pH reaches 3 to 4.

    • Causality: Sodium acetate buffers the strong sulfuric acid. pH 3-4 represents the isoelectric point of most quinolone carboxylic acids, forcing the zwitterion to crash out of solution 6[6].

  • Isolation: Cool the suspension to 20°C, filter the solid under vacuum, wash with cold water, and dry in vacuo at 50°C.

References

  • The Macrocyclization of Bis-Indole Quinolines for Selective Stabilization of G-quadruplex DNA Structures - The Royal Society of Chemistry. 5

  • WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents. 6

  • 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 - Benchchem. 4

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. 2

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. 3

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. 1

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. 7

Sources

Optimization

Technical Support Center: Quinoline Carboxylate Solubility Solutions

Welcome to the Technical Support Center for formulation scientists and drug development professionals. Quinoline carboxylates—including kynurenic acid and broad-spectrum fluoroquinolone antibiotics (e.g., enrofloxacin, n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation scientists and drug development professionals. Quinoline carboxylates—including kynurenic acid and broad-spectrum fluoroquinolone antibiotics (e.g., enrofloxacin, norfloxacin, ofloxacin)—frequently exhibit notoriously poor aqueous solubility. This limitation severely bottlenecks their bioavailability and therapeutic efficacy.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility barriers.

🔬 Troubleshooting Guide & FAQs

pH Optimization and Salt Formation

Q: My quinoline carboxylate precipitates heavily at physiological pH (7.4). Why does this happen, and how can I resolve it?

The Causality: Quinoline carboxylates typically possess both an acidic carboxylic group and a basic nitrogen moiety (such as a piperazinyl group in fluoroquinolones). Around neutral pH, these molecules exist predominantly as zwitterions. The net-zero charge maximizes the stability of their crystalline lattice and minimizes ion-dipole interactions with water, resulting in a solubility nadir at their isoelectric point. By adjusting the pH or forming a pharmaceutical salt with counterions (e.g., fluorobenzoic acids), you force the molecule into a fully ionized state, disrupting the lattice and driving aqueous solvation[1].

Protocol: pH-Solubility Profiling & Salt Validation

  • Preparation: Prepare a series of 0.1 M buffer solutions ranging from pH 2.0 to 10.0.

  • Equilibration: Add an excess amount of the quinoline carboxylate to 10 mL of each buffer in sealed glass vials.

  • Agitation: Incubate the vials on an orbital shaker at 200 rpm and 37°C for 48 hours to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 10,000 rpm for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Quantify the dissolved drug concentration using HPLC-UV.

  • Self-Validation Step: Isolate the undissolved precipitate from the extreme pH vials and analyze it via Single-Crystal X-Ray Diffraction (SCXRD) to confirm successful salt formation rather than mere free-base precipitation[1].

Co-Solvency Systems

Q: I cannot alter the pH due to strict formulation constraints for parenteral delivery. How can I use co-solvents effectively?

The Causality: Water has a highly ordered hydrogen-bond network and a high dielectric constant (~80), making it thermodynamically unfavorable to solvate the bulky, non-polar quinoline core. Biocompatible co-solvents (e.g., Propylene Glycol, PEG 400, Ethanol) lower the dielectric constant of the aqueous vehicle. This reduces the polarity of the solvent mixture, decreasing the energy required to create a solvent cavity for the hydrophobic drug. For example, optimized co-solvent mixtures have been shown to increase the solubility of enrofloxacin up to 26-fold[2].

Protocol: Co-solvent Solubilization

  • Selection: Select a biocompatible co-solvent such as Propylene Glycol (PG).

  • Mixing: Prepare binary mixtures of water and PG at 10%, 20%, 30%, and 40% (v/v).

  • Dissolution: Add excess drug to each mixture and stir at 25°C for 24 hours.

  • Analysis: Measure the solubility enhancement via UV-Vis spectrophotometry.

  • Self-Validation Step: Perform a 1:10 dilution test of the optimized formulation in simulated biological fluid (e.g., PBS). If rapid precipitation occurs, the co-solvent system is susceptible to solvent-shifting and must be stabilized with a surfactant (e.g., sodium dodecylsulphate)[2].

Cyclodextrin Inclusion Complexes

Q: My compound precipitates upon dilution in aqueous media. Can cyclodextrin complexation prevent this?

The Causality: Yes. Cyclodextrins (such as


-cyclodextrin) are cyclic oligosaccharides shaped like truncated cones, featuring a lipophilic inner cavity and a hydrophilic outer surface. The hydrophobic quinoline core spontaneously enters this cavity to escape the aqueous environment, driven by van der Waals forces and the release of high-energy water molecules. The hydrophilic exterior of the cyclodextrin maintains the entire host-guest complex in solution. This technique has successfully increased the solubility of kynurenic acid using cyclodextrin nanosponges[3].

Protocol: Preparation of Cyclodextrin Complexes (Kneading Method)

  • Weighing: Weigh the quinoline carboxylate and Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) in a 1:1 molar ratio.
  • Wetting: Transfer the HP-

    
    -CD to a mortar and add a minimal volume of water/ethanol (50:50 v/v) to form a smooth paste.
    
  • Kneading: Gradually incorporate the drug into the paste, kneading continuously for 45-60 minutes.

  • Drying: Dry the resulting mass in a vacuum oven at 40°C for 24 hours.

  • Sizing: Pulverize the dried complex and pass it through a 60-mesh sieve.

  • Self-Validation Step: Analyze the powder using Differential Scanning Calorimetry (DSC). The complete disappearance of the drug's characteristic melting endotherm confirms successful inclusion complexation, ruling out a mere physical mixture.

Amorphous Solid Dispersions (ASDs)

Q: What is the best approach for enhancing the solubility of a quinoline carboxylate intended for a solid oral dosage form?

The Causality: The crystalline lattice of these compounds requires massive energy to dismantle. By dispersing the drug within a hydrophilic polymer matrix (e.g., HPMC, xanthan gum) via spray drying, the drug is forced into an amorphous state. Amorphous solids lack a crystal lattice, drastically lowering the thermodynamic barrier to dissolution. The polymer also prevents the drug from re-crystallizing in the gastrointestinal tract.

📊 Quantitative Data: Solubility Enhancement Summaries

CompoundEnhancement TechniqueMechanistic ActionQuantitative Improvement
Enrofloxacin Co-solvents (Propylene Glycol) + BufferDisruption of water hydrogen-bond network; reduction of vehicle dielectric constant.Up to 26-fold increase in aqueous solubility[2].
Kynurenic Acid

-Cyclodextrin Nanosponges
Encapsulation of the hydrophobic quinoline core within a non-polar cavity.Increased from 16.4 µg/mL to 111.1 µg/mL (6.7-fold)[3].
Ofloxacin Solid Dispersion (HPMC / Xanthan Gum)Conversion from crystalline to amorphous state; improved wettability.In vitro drug release improved from 59.2% to 97.88% .
Norfloxacin Pharmaceutical Salt FormationAlteration of the isoelectric point and disruption of the crystal lattice.Significant solubility increase in acidic and neutral media[1].

🗺️ Visual Workflows & Decision Matrices

Strategy Start Solubility Issue: Quinoline Carboxylate CheckPH Can formulation pH be altered? Start->CheckPH PHAdjust pH Adjustment / Salt Formation CheckPH->PHAdjust Yes CheckLiquid Is it a liquid formulation? CheckPH->CheckLiquid No Cosolvent Co-solvent System (e.g., PEG 400, PG) CheckLiquid->Cosolvent Yes, simple mixture Cyclodextrin Cyclodextrin Inclusion Complex CheckLiquid->Cyclodextrin Yes, high dilution risk SolidDispersion Amorphous Solid Dispersion CheckLiquid->SolidDispersion No, solid dosage

Decision matrix for selecting a solubility enhancement strategy for quinoline carboxylates.

Protocol Step1 1. Weigh Drug & HP-β-CD (1:1 molar) Step2 2. Form Paste (Water/Ethanol) Step1->Step2 Step3 3. Knead Continuously (45-60 min) Step2->Step3 Step4 4. Vacuum Dry (40°C, 24h) Step3->Step4 Step5 5. Pulverize & Sieve (60-mesh) Step4->Step5 Step6 6. Validate (DSC/FT-IR) Step5->Step6

Step-by-step workflow for preparing cyclodextrin inclusion complexes via the kneading method.

📚 References

  • Evaluation of solubility enhancement, antioxidant activity, and cytotoxicity studies of kynurenic acid loaded cyclodextrin nanosponge, nih.gov,[Link]

  • Various Solvent Systems for Solubility Enhancement of Enrofloxacin, nih.gov,[Link]

  • Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids, scirp.org,[Link]

  • Engineering ofloxacin bioavailability through spray-dried HPMC and xanthan gum-based solid dispersions: enhanced solubility and therapeutic efficacy, rsc.org,[Link]

  • Impact of host-guest complexation between norfloxacin and β-cyclodextrin on fluorescence quenching: Steady-state and time, niscpr.res.in,[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Bromination of Quinoline Esters

Welcome to the technical support center for the selective bromination of quinoline esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to navigate the complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective bromination of quinoline esters. This guide is designed for researchers, scientists, and professionals in drug development who are looking to navigate the complexities of this important transformation. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to help you minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of quinoline esters?

A1: The most prevalent side reactions are polybromination and poor regioselectivity. The quinoline ring, especially when activated by electron-donating groups, is susceptible to the addition of multiple bromine atoms.[1][2] The position of bromination (regioselectivity) is also a critical factor, with substitution often occurring at multiple sites, leading to a mixture of isomers.[1][2]

Q2: How do substituents on the quinoline ring affect the outcome of bromination?

A2: Substituents play a crucial role in directing the position and controlling the reactivity of the quinoline ring towards bromination.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH3) and amino (-NH2) groups activate the ring, making it more susceptible to electrophilic substitution.[3] These groups typically direct bromination to the C5 and C7 positions.[3] For instance, 8-methoxyquinoline preferentially undergoes bromination at the C5 position.[3][4]

  • Electron-Withdrawing Groups (EWGs) deactivate the ring, making bromination more difficult and often requiring harsher reaction conditions.

  • The Ester Group: The position and nature of the ester group itself will influence the electronic properties of the quinoline ring and, consequently, the regioselectivity of the bromination.

Q3: What is the difference between using molecular bromine (Br₂) and N-Bromosuccinimide (NBS) as the brominating agent?

A3: The choice of brominating agent is critical for controlling the reaction.

  • Molecular Bromine (Br₂) is a strong electrophile and often leads to polybromination, especially in activated quinoline systems.[5] Its high reactivity can also lead to the formation of HBr as a byproduct, which can protonate the quinoline nitrogen, forming a salt and affecting the reaction progress.[3]

  • N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine.[1][5][6] It is often preferred for substrates that are prone to over-bromination.[1] NBS can also act as an oxidant, which can be utilized in one-pot bromination and dehydrogenation reactions of tetrahydroquinolines to yield bromoquinolines.[5][6][7]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated ester?

Answer: This is a classic case of over-bromination, which is common with activated quinoline systems. Here’s a systematic approach to troubleshoot this issue:

Root Cause Analysis & Solutions:

Potential Cause Explanation Recommended Solution
Excess Brominating Agent Using a stoichiometric excess of the brominating agent will inevitably drive the reaction towards polybromination.[2]Carefully control the stoichiometry. Begin with a 1:1 molar ratio of the quinoline ester to the brominating agent.[2] For highly activated systems, you may even consider using slightly less than one equivalent.
High Reactivity of Brominating Agent Molecular bromine (Br₂) is highly reactive and can be difficult to control.[5]Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[1][2] This will provide a slower, more controlled release of electrophilic bromine.
Elevated Reaction Temperature Higher temperatures increase the reaction rate, which can favor the second bromination step.Conduct the reaction at a lower temperature.[1] Starting at 0 °C or even lower can significantly improve selectivity. Monitor the reaction progress by TLC to find the optimal temperature.
Method of Reagent Addition Adding the brominating agent all at once creates a high local concentration, promoting multiple substitutions.Add the brominating agent dropwise or in small portions over an extended period.[2] This maintains a low instantaneous concentration of the electrophile.
Problem 2: The bromination is occurring at the wrong position on the quinoline ring. How can I control the regioselectivity?

Answer: Poor regioselectivity is a common challenge. The outcome is a delicate balance of electronic and steric effects, as well as reaction conditions.

Controlling Regioselectivity:

G cluster_0 Factors Influencing Regioselectivity cluster_1 Troubleshooting Strategies Substituent Effects Substituent Effects Reaction Conditions Reaction Conditions Substituent Effects->Reaction Conditions Directing Groups Directing Groups Substituent Effects->Directing Groups Utilize Brominating Agent Brominating Agent Reaction Conditions->Brominating Agent Solvent Optimization Solvent Optimization Reaction Conditions->Solvent Optimization Optimize Temperature Control Temperature Control Reaction Conditions->Temperature Control Optimize Directing Groups->Solvent Optimization Solvent Optimization->Temperature Control

Caption: Key factors and strategies for controlling regioselectivity.

Detailed Solutions:

  • Leverage Directing Groups: The existing ester group and any other substituents on the quinoline ring will direct the incoming bromine. Understanding these directing effects is paramount. For example, in acidic media, the quinoline nitrogen is protonated, deactivating the heterocyclic ring and favoring electrophilic attack on the benzene ring, typically at the C5 and C8 positions.[2]

  • Solvent and Acidity: The choice of solvent and the presence of acid can significantly influence the regiochemical outcome. For instance, bromination of isoquinoline in concentrated H₂SO₄ with NBS selectively yields the 5-bromo derivative.[2][8]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1]

  • Alternative Synthetic Routes: If direct bromination consistently yields the wrong isomer, consider a multi-step approach. This could involve synthesizing a tetrahydroquinoline precursor, performing the bromination which may offer different regioselectivity, and then aromatizing to the desired bromoquinoline.[2]

Problem 3: The reaction yield is very low, or the reaction is not proceeding to completion.

Answer: Low yields can be frustrating and may stem from several factors.

Workflow for Yield Optimization:

start Low Yield Issue reagents Reagent Check Purity of Starting Material Activity of Brominating Agent start->reagents conditions Reaction Conditions Temperature Reaction Time Solvent reagents->conditions workup Work-up & Purification Quenching Extraction Chromatography conditions->workup solution Solution workup->solution

Caption: Systematic workflow for troubleshooting low reaction yields.

Troubleshooting Steps:

  • Verify Starting Material and Reagents: Ensure your quinoline ester is pure. Impurities can interfere with the reaction. If using NBS, ensure it is fresh, as it can decompose over time.

  • Optimize Reaction Conditions:

    • Temperature: While low temperatures are good for selectivity, some reactions require more thermal energy to proceed. If the reaction is sluggish at 0 °C, try running it at room temperature, but monitor carefully for side product formation.[3]

    • Reaction Time: Bromination reactions can be slow. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Some brominations of 8-substituted quinolines can take up to 4 days for completion.[2]

  • Consider Ring Deactivation: If your quinoline ester has strongly deactivating groups, direct bromination may be inherently difficult. In such cases, alternative strategies like using a more reactive tetrahydroquinoline precursor might be necessary.[2]

  • Work-up Procedure: During the work-up, ensure that any unreacted bromine is quenched, for example, with a solution of sodium thiosulfate or sodium bicarbonate.[1] Incomplete quenching can lead to product degradation.

Experimental Protocols

Protocol 1: Selective Mono-bromination of an 8-Methoxyquinoline Derivative using Br₂

This protocol is adapted for a generic 8-methoxyquinoline ester.

Materials:

  • 8-Methoxyquinoline ester (1.0 eq)

  • Molecular Bromine (Br₂) (1.1 eq)

  • Chloroform (CHCl₃)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 8-methoxyquinoline ester in chloroform.

  • In a separate flask, prepare a solution of molecular bromine in chloroform.

  • Protect the reaction from light and add the bromine solution dropwise to the quinoline ester solution at room temperature over 10 minutes.[1]

  • Stir the reaction mixture at ambient temperature, monitoring the progress by TLC. The reaction may take up to 2 days.[1]

  • Upon completion, wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 20 mL) to quench any remaining bromine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of a Tetrahydroquinoline Ester using NBS

This protocol outlines a general procedure for the bromination of a tetrahydroquinoline precursor.

Materials:

  • Substituted 1,2,3,4-tetrahydroquinoline ester (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 5.0 eq, depending on desired bromination level)

  • Chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the substituted tetrahydroquinoline ester (0.2 mmol) in chloroform (2.0 mL).[6]

  • Add NBS (1.0 mmol, 5.0 equivalents for polybromination, adjust for mono-bromination) in batches to the solution.[6]

  • Stir the reaction mixture at room temperature for 10 minutes to 3 hours, monitoring by TLC.[2][6]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.[2]

  • Extract the product with dichloromethane (3 x 15 mL).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines. (2017). ChemistrySelect. Available at: [Link]

  • Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. (2020). Odesa Pharmaceutical Journal. Available at: [Link]

  • Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. (2022). Chemistry of Natural Compounds. Available at: [Link]

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. (2023). RSC Advances. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Available at: [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2005). The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Bromination of 5,8-Dimethoxyquinoline with N-Bromosuccinimide. (2025). Molecular Diversity Preservation International. Available at: [Link]

  • Regioselective bromination: Synthesis of brominated methoxyquinolines. (2017). Tetrahedron. Available at: [Link]

  • Regioselective Bromination of Fused Heterocyclic N-Oxides. (2013). MedChemTips. Available at: [Link]

  • Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. (1961). ResearchGate. Available at: [Link]

  • Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. (2005). Organic Letters. Available at: [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. (2002). Google Patents.
  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (2004). ResearchGate. Available at: [Link]

Sources

Optimization

Optimizing temperature for nucleophilic aromatic substitution on quinolines

Current Status: Operational Ticket ID: QNZ-SNAR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Thermal Activation Landscape Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: QNZ-SNAR-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Thermal Activation Landscape

Welcome to the technical support hub for quinoline functionalization. You are likely here because your nucleophilic aromatic substitution (SNAr) on a quinoline core is either stalling (insufficient activation) or decomposing (thermal runaway/side reactions).

Unlike benzene, the quinoline scaffold possesses an intrinsic "activation" due to the ring nitrogen, which withdraws electron density via induction (


) and resonance (

), specifically activating the C2 and C4 positions. However, the formation of the Meisenheimer complex (the rate-determining step) disrupts the aromaticity of the benzene ring fused to the pyridine ring.

The Critical Balance:

  • Too Cold (

    
    C):  The nucleophile cannot overcome the activation energy (
    
    
    
    ) required to disrupt aromaticity and form the anionic intermediate.
  • Too Hot (

    
    C):  Promotes polymerization, hydrolysis (if trace water exists), and solvent decomposition (e.g., DMF 
    
    
    
    Dimethylamine).

Diagnostic Logic & Troubleshooting

Before adjusting your parameters, identify your failure mode using the logic flow below.

Interactive Troubleshooting Workflow

TroubleshootingLogic Start Start: Analyze Reaction Outcome Outcome What is the primary issue? Start->Outcome Stalled Reaction Stalled / Low Conv. Outcome->Stalled Impurity High Impurity / Tar Formation Outcome->Impurity Regio Wrong Regioisomer (C2 vs C4) Outcome->Regio CheckLG Check Leaving Group (LG) Is LG = Cl, Br? Stalled->CheckLG CheckWater Is 'Quinolone' (Hydrolysis) present in LCMS? Impurity->CheckWater CheckSteric Is Nucleophile Bulky? Regio->CheckSteric SwitchLG Action: Switch to Fluorine (F) (Higher Electronegativity lowers Ea) CheckLG->SwitchLG Yes CheckSolv Check Solvent Temp Limit CheckLG->CheckSolv No (LG is F) BoostTemp Action: Increase T to 120°C or Switch to NMP/DMSO CheckSolv->BoostTemp DrySolv Action: Dry Solvents (Mol Sieves) Use Anhydrous Base CheckWater->DrySolv Yes (M+16-HCl) CheckDMF Is Solvent DMF? (Check for NMe2 adduct) CheckWater->CheckDMF No SwitchNMP Action: Switch to NMP or DMAc (Avoids DMF decomp) CheckDMF->SwitchNMP Yes LowerTemp Action: Lower Temp (<80°C) to favor Kinetic C2 product CheckSteric->LowerTemp C2 is blocked

Figure 1: Decision tree for diagnosing SNAr failures on quinoline substrates.

Technical FAQs: Field-Proven Solutions

Q1: My reaction is stuck at 50% conversion despite heating to 100°C in DMF. What now?

Diagnosis: You have likely hit the "Thermal Ceiling" of your leaving group's activation capability. The Science: In SNAr, the bond breaking of the leaving group (C-X) is not the rate-determining step; the nucleophilic attack is. However, the electronegativity of the leaving group stabilizes the transition state. Solution:

  • The "Halogen Swap": If you are using a chloro-quinoline, switch to a fluoro-quinoline . The high electronegativity of fluorine significantly lowers the energy of the transition state by stabilizing the negative charge on the Meisenheimer complex [1].

  • Microwave Pulse: If the substrate is stable, apply microwave irradiation at 160°C for 10 minutes . This overcomes the activation barrier without the long thermal exposure that causes degradation [2].

Q2: I see a +17 m/z impurity (OH replacing Cl). Is my temperature too high?

Diagnosis: This is hydrolysis, converting your chloroquinoline into a quinolone (lactam). The Science: At high temperatures (


C), even trace water (ppm levels) becomes a competitive nucleophile, especially if your intended nucleophile is bulky or sluggish.
Solution: 
  • Strict Anhydrous Protocol: Use anhydrous solvents (DMSO/DMF) stored over activated 4Å molecular sieves.

  • Base Selection: Switch from hygroscopic bases (like KOH/NaOH) to non-nucleophilic organic bases (DIPEA, Et

    
    N) or anhydrous carbonate (Cs
    
    
    
    CO
    
    
    ).
Q3: Why is my DMF reaction turning black/tarry at 130°C?

Diagnosis: Solvent decomposition. The Science: DMF decomposes at high temperatures in the presence of bases to form dimethylamine (


) and carbon monoxide. The released 

acts as a potent nucleophile, attacking your quinoline to form the dimethylamino-impurity, while the thermal stress polymerizes the electron-deficient quinoline ring [3]. Solution:
  • Switch Solvent: Use NMP (N-methyl-2-pyrrolidone) or Sulfolane . These are thermally stable up to 200°C.

  • Green Alternative: Use ionic liquids like [bmim][PF6] , which stabilize the ionic intermediate and allow high-temperature heating without decomposition [2].

Optimized Experimental Protocols

Method A: Standard Thermal (Kinetic Control)

Best for: Unhindered primary amines, reactive 2-chloroquinolines.

  • Setup: Dry 2-neck round-bottom flask, N

    
     atmosphere.
    
  • Solvent: Anhydrous DMSO (0.5 M concentration relative to substrate).

  • Reagents:

    • 1.0 equiv 2-chloroquinoline.[1]

    • 1.2 equiv Nucleophile (Amine).

    • 2.0 equiv DIPEA (N,N-Diisopropylethylamine).

  • Thermal Ramp:

    • Start at 80°C . Monitor by TLC/LCMS at 1 hour.

    • If <10% conversion, increase to 110°C .

    • Critical: Do not exceed 120°C in DMSO to avoid difficult workup/decomposition.

  • Workup: Pour into crushed ice/water. The product usually precipitates. Filter and wash with water.

Method B: Microwave-Assisted (Thermodynamic Forcing)

Best for: Deactivated substrates (e.g., 4-chloroquinoline with electron-donating groups), bulky nucleophiles.

  • Vessel: 10 mL Microwave Process Vial (crimped cap).

  • Solvent: NMP or [bmim][PF6] (Ionic Liquid).[2]

  • Loading:

    • 1.0 equiv Substrate.

    • 1.5 equiv Nucleophile.[3]

    • 2.0 equiv K

      
      CO
      
      
      
      (anhydrous).
  • Irradiation Protocol:

    • Temp: 160°C.

    • Time: 10 minutes.

    • Absorption Level: High.[4]

  • Note: Microwave heating is instantaneous and uniform, preventing the "wall effects" of oil baths that cause local overheating and tarring [4].

Reference Data: Solvent & Reactivity

Table 1: Solvent Selection Guide for High-Temp SNAr
SolventMax Recommended TProsCons
DMF 120°CExcellent solubilityDecomposes to Me

NH (impurity risk)
DMSO 130°CHigh polarity accelerates rateDifficult to remove (high BP); skin permeation
NMP 180°CExtremely stable; high BPReprotoxic; expensive
[bmim][PF6] >200°C"Green"; Recyclable; High yieldsViscous; requires specific workup
Diphenyl Ether 250°CInert; Very high tempNon-polar (poor solubility for salts); difficult removal
Table 2: Relative Reactivity of Quinoline Positions
PositionReactivity RankElectronic ReasonSteric Note
C-2 #1 (Highest) Adjacent to Nitrogen (

effect max); Intermediate stabilized by N.
Accessible.
C-4 #2 (High) Conjugated with N (

effect); Para-like resonance.
Often hindered by peri-hydrogens (C5-H).
C-3 Inert Meta-position; No resonance stabilization of negative charge.Requires Pd-catalysis (Buchwald-Hartwig).[4]

References

  • BenchChem Technical Division. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromoquinoline-8-carbonitrile. Retrieved from

  • Enciso, D. A. R., et al. (2023).[2] "Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines... Using [bmim][PF6] as a Green Solvent." Current Organic Synthesis, 20(5), 546-559.[2] Retrieved from

  • ACS Green Chemistry Institute. (2012). Specific Solvent Issues with the SNAr Reaction: DMF Safety and Decomposition. Retrieved from

  • Biotage Applications. (2023).[2] Can reaction solvent choice impact synthesis results? Microwave effects in SNAr. Retrieved from

  • Sánchez, P., et al. (2018). "Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions." Frontiers in Chemistry. Retrieved from

Sources

Troubleshooting

Technical Support Center: Mastering the Separation of Quinoline Derivatives by Column Chromatography

Welcome to our dedicated technical support center for the chromatographic separation of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the chromatographic separation of quinoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these versatile N-heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into solvent system selection, optimization, and troubleshooting, ensuring the scientific integrity and success of your separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common challenges encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.

Q1: My quinoline derivative is streaking badly or tailing on a silica gel column. What is the cause and how can I fix this?

A: Peak tailing is a frequent issue when separating basic compounds like quinolines on standard silica gel.[1] The root cause is the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the surface of the silica.[1] This strong, often irreversible, interaction leads to poor peak shape and can even result in the complete loss of your compound on the column.

Solutions:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system.[2][3] Triethylamine (TEA) is the most common choice. Start by adding 0.5-2% TEA to your solvent system.[2] This will neutralize the acidic sites on the silica, preventing the unwanted interaction with your quinoline derivative.[3]

  • Pre-treat the Silica Gel: You can also deactivate the silica gel before packing the column. This can be done by making a slurry of the silica in your chosen eluent containing the basic modifier.[3]

Q2: I'm not getting good separation between my quinoline derivatives. How can I improve the resolution?

A: Poor resolution in column chromatography can stem from several factors, primarily an inappropriate solvent system or improper column packing.

Troubleshooting Steps:

  • Optimize the Solvent System with TLC: Thin-Layer Chromatography (TLC) is an indispensable tool for quickly scouting and optimizing your solvent system.[1][4] The ideal solvent system should give your target compound a Retention Factor (Rf) of approximately 0.2-0.3 on the TLC plate.[2]

    • If your spots are too high on the TLC plate (high Rf), your solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., from 30% ethyl acetate in hexanes to 10%).[1][4]

    • If your spots are stuck on the baseline (low Rf), your solvent system is not polar enough. Increase the proportion of the more polar solvent.[1][4]

  • Try a Different Solvent System: If adjusting the solvent ratio of a two-component system (e.g., ethyl acetate/hexanes) doesn't provide the desired separation, consider switching to a different solvent system with different selectivity. For instance, trying dichloromethane/methanol can alter the elution order and improve separation.[1]

  • Employ Gradient Elution: For complex mixtures with components of varying polarities, a single isocratic solvent system may not be effective. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve resolution and shorten run times.[2][5]

Q3: My quinoline derivative seems to be decomposing on the silica gel column. What are my options?

A: The acidic nature of silica gel can indeed cause the degradation of sensitive quinoline derivatives.[2][3]

Strategies to Prevent Decomposition:

  • Deactivate the Silica Gel: As mentioned for peak tailing, adding a base like triethylamine to your eluent will neutralize the acidic sites on the silica and can prevent decomposition.[2][3]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase.[2]

    • Alumina: Available in neutral, basic, or acidic forms, alumina can be an excellent alternative to silica. For basic quinolines, neutral or basic alumina is recommended.

    • Bonded Silica Phases: Stationary phases like diol or amino-propyl bonded silica are less acidic and can be effective for purifying sensitive compounds.[2]

  • Reversed-Phase Chromatography: If your quinoline derivative has sufficient hydrophobicity, reversed-phase chromatography on a C18 column can be a good option.[1][2]

Q4: I am using reversed-phase HPLC, and my polar quinoline derivative is eluting in the void volume with poor peak shape. How can I improve retention and peak shape?

A: This is a common issue for polar compounds in reversed-phase chromatography.

Solutions:

  • Adjust Mobile Phase pH: For basic quinolines, using a low pH mobile phase (e.g., pH 2.5-4) will protonate the quinoline nitrogen.[2] This can improve retention on the nonpolar stationary phase and also minimize interactions with any residual acidic silanol groups on the column, leading to better peak shape.[2] This is typically achieved by adding 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase.[1][6][7]

  • Use a Polar-Embedded or Phenyl-Hexyl Column: These columns offer different selectivity compared to standard C18 columns and can provide better retention for polar analytes through mechanisms like pi-pi interactions.[2][8]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are poorly retained in reversed-phase.[1][2]

Experimental Protocols

Protocol 1: Step-by-Step Guide to Solvent System Selection using TLC
  • Prepare your TLC Chamber: Add your chosen mobile phase to the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors.[4]

  • Spot the TLC Plate: Dissolve a small amount of your crude quinoline derivative mixture in a suitable solvent. Using a capillary tube, spot the solution onto the baseline of the TLC plate.[4]

  • Develop the Plate: Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Allow the solvent to ascend the plate.[4]

  • Visualize the Spots: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. After the plate has dried, visualize the spots under a UV lamp (254 nm).[4] Quinolines are typically UV-active and will appear as dark spots.[4]

  • Analyze and Optimize: Calculate the Rf value for your compound of interest (distance traveled by the spot / distance traveled by the solvent front). Adjust the polarity of your solvent system until you achieve an Rf value between 0.2 and 0.3.[2]

Protocol 2: Deactivating a Silica Gel Column
  • Pack the Column: Dry or slurry pack your column with silica gel as you normally would.

  • Prepare the Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[2]

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column.

  • Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (without the added base) to remove excess triethylamine before loading your sample.[2]

Data Presentation: Common Solvent Systems for Quinoline Derivatives

The following table provides starting points for solvent systems for the column chromatography of quinoline derivatives on silica gel. The optimal ratio will depend on the specific polarity of your compound and should be determined by TLC.

Polarity of Quinoline DerivativeStarting Solvent System (v/v)Modifier
Low to Medium PolarityHexanes:Ethyl Acetate (9:1 to 1:1)0.5-1% Triethylamine
Medium to High PolarityDichloromethane:Methanol (99:1 to 9:1)0.5-1% Triethylamine
Highly PolarEthyl Acetate:Methanol (98:2 to 9:1)0.5-1% Triethylamine
Chiral Separations (Quinolones)Methanol:Acetonitrile:Water:TEAVaries with stationary phase

Note: TEA = Triethylamine. The addition of a basic modifier is highly recommended for all silica gel chromatography of quinolines to prevent peak tailing.

Visualizations

Troubleshooting Workflow for Poor Separation

TroubleshootingWorkflow Start Poor Separation of Quinoline Derivatives TLC_Check Analyze on TLC. Is Rf of target compound ~0.2-0.3? Start->TLC_Check High_Rf Rf too high? Decrease polarity. TLC_Check->High_Rf No Low_Rf Rf too low? Increase polarity. TLC_Check->Low_Rf No Success Improved Separation TLC_Check->Success Yes Adjust_Polarity Adjust Solvent Polarity Adjust_Polarity->TLC_Check Re-evaluate Change_System Try a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) Adjust_Polarity->Change_System No improvement High_Rf->Adjust_Polarity Yes Low_Rf->Adjust_Polarity Yes Change_System->TLC_Check Consider_Gradient Consider Gradient Elution Change_System->Consider_Gradient Still poor separation Consider_Gradient->Success

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ^1^H NMR Profiling of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Executive Summary In the development of PI3K/mTOR dual inhibitors and other targeted oncology therapeutics, the quinoline scaffold serves as a critical pharmacophore [1]. Validating the precise substitution pattern of qu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of PI3K/mTOR dual inhibitors and other targeted oncology therapeutics, the quinoline scaffold serves as a critical pharmacophore [1]. Validating the precise substitution pattern of quinoline intermediates is paramount to preventing downstream synthetic failures. This guide provides an objective, data-driven comparison of the ^1^H NMR chemical shifts of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate against its structural alternatives. By analyzing these spectral differences, researchers can definitively verify the success of C-3 esterification and C-4 methoxylation reactions.

Structural & Mechanistic Context (Causality of Chemical Shifts)

Understanding the causality behind NMR chemical shifts transforms a simple spectrum into a self-validating proof of molecular structure. The transformation from a basic 4-chloroquinoline core to the target 4-methoxyquinoline-3-carboxylate scaffold induces profound electronic changes [1][2]:

  • C-2 Proton Deshielding & Multiplicity: In an unsubstituted 4-chloroquinoline core, the H-2 proton typically appears as a doublet (e.g., δ 8.87, J = 4.5 Hz) due to vicinal coupling with H-3[2]. The introduction of the methyl carboxylate group at C-3 eliminates this coupling, collapsing H-2 into a sharp singlet. Furthermore, the strong electron-withdrawing nature of the ester carbonyl deshields H-2, shifting it significantly downfield to δ 9.04 [1].

  • AMX Spin System Integrity: The bromine atom at C-6 acts as an NMR-inactive anchor that isolates H-5 from H-7 and H-8. This results in a classic AMX spin system on the fused benzene ring: H-5 appears as a finely split doublet (J = 2.0 Hz) at δ 8.40, H-7 presents as a doublet of doublets (J = 9.0, 2.0 Hz) at δ 8.02, and H-8 appears as an ortho-coupled doublet (J = 9.0 Hz) at δ 7.99.

  • Methoxy Group Differentiation: The target compound contains two distinct methoxy environments. The 4-methoxy group is directly conjugated with the electron-deficient quinoline ring, resulting in a resonance at δ 4.10. In contrast, the ester methoxy group is slightly more shielded, appearing at δ 3.96.

Comparative NMR Data Analysis

To objectively evaluate the product's structural integrity, we compare its ^1^H NMR profile against two common alternatives encountered during synthesis: the hydrolyzed byproduct (Alternative 1 ) and the unfunctionalized precursor core (Alternative 2 ).

Table 1: ^1^H NMR Chemical Shift Comparison (DMSO-d6, 500 MHz)
PositionTarget Product (Methyl Ester)Alternative 1 (Carboxylic Acid)Alternative 2 (4-Chloro Core)
H-2 9.04 (s, 1H)9.03 (s, 1H)8.87 (d, J=4.5 Hz, 1H)
H-3 Substituted (Ester)Substituted (Acid)7.82 (d, J=4.5 Hz, 1H)
H-5 8.40 (d, J=2.0 Hz, 1H)8.38 (m, 1H)8.32 (d, J=2.0 Hz, 1H)
H-7 8.02 (dd, J=9.0, 2.0 Hz, 1H)7.97 (m, 2H, overlapping)7.99 (dd, J=9.0, 2.0 Hz, 1H)
H-8 7.99 (d, J=9.0 Hz, 1H)Overlaps with H-78.03 (d, J=9.0 Hz, 1H)
4-Substituent 4.10 (s, 3H, Ar-OCH3)4.11 (s, 3H, Ar-OCH3)N/A (Chloro)
3-Substituent 3.96 (s, 3H, COOCH3)13.69 (s, 1H, COOH)N/A (Proton)

Data aggregated from standardized 500 MHz acquisitions [1][2].

Experimental Protocols & Workflows

To ensure self-validating results, the synthesis and subsequent NMR validation must follow strict stoichiometric and environmental controls.

Step-by-Step Methodology: Synthesis & Validation
  • Nucleophilic Aromatic Substitution (Methanolysis):

    • Dissolve the 4-chloro precursor (e.g., 25.56 mmol) in 200 mL of anhydrous methanol.

    • Chill the solution to 0 °C using an ice bath to prevent unwanted side reactions or premature hydrolysis.

    • Slowly add sodium methoxide (51.12 mmol, 2.0 eq). The excess base drives the substitution of the leaving group at C-4 while ensuring the esterification at C-3 remains intact [1].

    • Stir the reaction mixture for 24 hours at room temperature.

    • Filter the resulting precipitate and wash thoroughly with deionized water to remove inorganic salts. Dry under reduced pressure to yield Methyl 6-bromo-4-methoxyquinoline-3-carboxylate.

  • NMR Sample Preparation & Acquisition:

    • Dissolve 5–10 mg of the highly purified, dried product in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

    • Transfer the homogeneous solution to a standard 5 mm NMR tube.

    • Acquire the spectrum on a 500 MHz NMR spectrometer at 298 K.

    • Critical Parameters: Use 16 transients (scans), a spectral width of 10,000 Hz, and a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the highly deshielded H-2 proton. Reference the chemical shifts to the residual DMSO solvent peak at δ 2.50 ppm.

Visualizations

Synthetic Workflow & Alternative Generation

SynthWorkflow Precursor Precursor Compound (e.g., 4-chloro derivative) Reaction Methanolysis NaOMe, Anhydrous MeOH, 24h, RT Precursor->Reaction Target Target Product Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Reaction->Target Hydrolysis Saponification (Alternative Gen) 2N NaOH, Reflux 2h Target->Hydrolysis Acid Alternative 1 6-Bromo-4-methoxyquinoline-3-carboxylic acid Hydrolysis->Acid

Synthetic workflow comparing the target ester and its carboxylic acid alternative.

NMR Peak Assignment Logic

NMRLogic Spectrum 1H NMR Spectrum (DMSO-d6) Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Aromatic Aromatic Region (7.5 - 9.5 ppm) Spectrum->Aromatic Aliphatic Aliphatic Region (3.5 - 4.5 ppm) Spectrum->Aliphatic H2 H-2 Proton δ 9.04 (s, 1H) Aromatic->H2 SpinSys H-5, H-7, H-8 System AMX Coupling Aromatic->SpinSys OMe4 4-Methoxy (Ar-OCH3) δ 4.10 (s, 3H) Aliphatic->OMe4 COOMe Methyl Ester (COOCH3) δ 3.96 (s, 3H) Aliphatic->COOMe H5 H-5 Proton δ 8.40 (d, J=2.0 Hz) SpinSys->H5 H7 H-7 Proton δ 8.02 (dd, J=9.0, 2.0 Hz) SpinSys->H7 H8 H-8 Proton δ 7.99 (d, J=9.0 Hz) SpinSys->H8

Logical decision tree for assigning 1H NMR chemical shifts of the target compound.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy, RSC Advances, [Link]

Comparative

Platform Comparison Guide: High-Resolution Q-TOF vs. Triple Quadrupole for the Structural Elucidation of Halogenated Quinoline Scaffolds

Introduction & Strategic Context In modern drug discovery, substituted quinolines such as Methyl 6-bromo-4-methoxyquinoline-3-carboxylate serve as critical synthetic intermediates, particularly in the development of PI3K...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery, substituted quinolines such as Methyl 6-bromo-4-methoxyquinoline-3-carboxylate serve as critical synthetic intermediates, particularly in the development of PI3K/mTOR dual inhibitors for oncology . Accurate structural characterization of these precursors is paramount to ensure downstream API integrity.

As a Senior Application Scientist, I frequently evaluate which mass spectrometry (MS) platform delivers the most actionable data for halogenated, multi-substituted heterocycles. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (HR-QTOF) MS against alternative platforms—Triple Quadrupole (QqQ) and Gas Chromatography-Electron Ionization (GC-EI-MS)—using Methyl 6-bromo-4-methoxyquinoline-3-carboxylate as our benchmarking standard.

Analytical Platform Performance Comparison

To establish the optimal analytical strategy, we must evaluate how different platforms handle the unique physicochemical properties of our target compound. The molecule features a rigid quinoline core, a labile methyl ester, a methoxy group, and a heavy bromine atom.

Table 1: Objective Comparison of MS Platforms for Halogenated Quinolines

FeatureHR-QTOF MS/MS (Recommended Product)Triple Quadrupole (QqQ) MS/MSGC-EI-MS (Traditional)
Ionization Method Soft (ESI+), preserves intact[M+H]⁺Soft (ESI+), preserves intact [M+H]⁺Hard (70 eV EI), often obliterates M⁺
Mass Accuracy < 2 ppm (Exact empirical formulas)~0.5 Da (Nominal mass only)~0.5 Da (Nominal mass only)
Isotope Preservation Excellent (Resolves ^79Br/^81Br fine structure)Moderate (Subject to unit-res overlap)Poor (Extensive source fragmentation)
Elucidation Capability Differentiates isobaric losses (e.g., •OCH₃ vs •CH₂OH)Cannot differentiate isobaric lossesRelies heavily on library matching
Primary Use Case Unknown structural elucidation & validation High-throughput targeted quantitationVolatile compound screening

Causality behind the choice: While GC-EI-MS provides extensive library matching, the hard ionization (70 eV) often shatters heavily substituted quinolines in the source, complicating isotopic analysis. QqQ platforms offer excellent sensitivity for quantitation but lack the mass accuracy required to differentiate isobaric fragment losses. HR-QTOF emerges as the superior product for structural elucidation because its sub-ppm mass accuracy and preservation of isotopic fidelity allow for unambiguous, self-validating fragment annotation.

Mechanistic Fragmentation Analysis

The fragmentation of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate under Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID) is governed by the relative stabilities of the leaving groups.

  • The Bromine Isotope Effect (Self-Validating Signature): Bromine naturally occurs as two isotopes, ^79Br and ^81Br, in a nearly 1:1 ratio. This creates a built-in self-validating system: any fragment ion retaining the bromine atom will exhibit a characteristic doublet separated by 2.0 Da. The sudden disappearance of this doublet in lower m/z fragments definitively pinpoints the cleavage of the C-Br bond, a principle widely utilized in halogenated compound analysis .

  • Labile Substituent Cleavage: At low collision energies (10–20 eV), the molecule primarily sheds its most labile groups. The methyl ester at C3 undergoes a neutral loss of methanol (CH₃OH, 32 Da). Concurrently, the 4-methoxy group can lose a methyl radical (•CH₃, 15 Da) to form a highly stable 4-quinolone radical cation, a mechanism well-documented in quinolone derivatives .

  • Core Ring Opening: At elevated collision energies (30–40 eV), the quinoline core undergoes sequential losses of carbon monoxide (CO) and the bromine radical (Br•), yielding a fully conjugated radical cation .

Fragmentation M [M+H]+ m/z 296.0 / 298.0 C12H11BrNO3+ F1 [M+H - •CH3]•+ m/z 281.0 / 283.0 C11H8BrNO3•+ M->F1 - •CH3 (15 Da) Low CE (15 eV) F2 [M+H - CH3OH]+ m/z 264.0 / 266.0 C11H7BrNO2+ M->F2 - CH3OH (32 Da) Low CE (15 eV) F3 [M+H - CH3OH - CO]+ m/z 236.0 / 238.0 C10H7BrNO+ F2->F3 - CO (28 Da) Med CE (25 eV) F4 [M+H - CH3OH - CO - Br•]•+ m/z 157.1 C10H7NO•+ F3->F4 - Br• (79/81 Da) High CE (40 eV)

ESI-CID-MS/MS fragmentation pathway of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate.

Experimental Protocol: Self-Validating LC-HR-QTOF-MS Workflow

To ensure absolute trustworthiness, the following methodology incorporates an internal lock-mass calibration system. This guarantees that any mass drift during the chromatographic run is actively corrected, ensuring the sub-ppm mass accuracy required to validate the empirical formulas of the fragments.

Step 1: Sample Preparation

  • Dissolve Methyl 6-bromo-4-methoxyquinoline-3-carboxylate reference standard in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Ionization & Lock-Mass Calibration (The Self-Validating Step)

  • Source: Electrospray Ionization (ESI) in positive mode. Capillary voltage set to 3500 V.

  • Internal Calibration: Continuously infuse a reference mass solution (e.g., Purine at m/z 121.0509 and HP-0921 at m/z 922.0098) via a secondary nebulizer. The QTOF software must be set to dynamically recalibrate every spectrum against these known masses, eliminating instrumental drift.

Step 4: Collision-Induced Dissociation (CID)

  • Isolate the target precursor ions (m/z 295.99 and 297.99) in Q1 with a narrow isolation width (~1.3 Da).

  • Apply stepped collision energies (CE) of 15, 25, and 40 eV in the collision cell using ultra-high purity Nitrogen as the collision gas.

Workflow S1 1. Sample Prep 1 µg/mL in MeOH S2 2. UHPLC C18 Gradient S1->S2 S3 3. ESI+ & Lock-Mass Internal Calibration S2->S3 S4 4. Q1 Isolation m/z 296 & 298 S3->S4 S5 5. CID Cell CE: 10-40 eV S4->S5 S6 6. TOF Analyzer < 2 ppm Error S5->S6

Self-validating LC-HR-QTOF-MS workflow with integrated lock-mass calibration.

Quantitative Data & Fragment Annotation

The table below summarizes the high-resolution fragmentation data acquired using the HR-QTOF platform. The mass errors (< 2.0 ppm) objectively validate the proposed fragmentation mechanisms, a feat impossible to achieve with standard QqQ or GC-MS platforms.

Table 2: High-Resolution Fragmentation Data (ESI-CID-MS/MS)

Fragment AssignmentTheoretical m/z (^79Br / ^81Br)Observed m/zMass Error (ppm)Fragmentation Mechanism
[M+H]⁺ (Parent) 295.9922 / 297.9902295.9925 / 297.9905+1.0Intact protonated molecule
[M+H - •CH₃]•⁺ 280.9688 / 282.9667280.9691 / 282.9670+1.1Homolytic cleavage of 4-methoxy methyl group
[M+H - CH₃OH]⁺ 263.9660 / 265.9639263.9657 / 265.9636-1.1Neutral loss of methanol from C3-ester
[M+H - CH₃OH - CO]⁺ 235.9711 / 237.9691235.9714 / 237.9694+1.3Ring contraction / loss of carbon monoxide
[M+H - CH₃OH - CO - Br•]•⁺ 157.0528 (Singlet)157.0526-1.3Loss of bromine radical (Isotope doublet vanishes)

Conclusion

For the structural elucidation of complex, halogenated pharmaceutical intermediates like Methyl 6-bromo-4-methoxyquinoline-3-carboxylate, HR-QTOF MS significantly outperforms traditional QqQ and GC-EI-MS platforms . By leveraging sub-ppm mass accuracy and preserving isotopic ratios through soft ionization, researchers can confidently map fragmentation pathways, validate empirical formulas, and ensure the structural integrity of their synthetic pipelines.

References

  • Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics Source: Molecules (PMC) URL:[Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry Source: Scientific Reports (PMC) URL:[Link]

Validation

A Senior Scientist’s Comparative Guide to HPLC Method Validation: Mastering Retention Time for Quinoline Esters

For researchers and professionals in drug development, the analytical integrity of a method is not merely a regulatory checkbox; it is the foundation upon which the safety and efficacy of a therapeutic candidate are buil...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the analytical integrity of a method is not merely a regulatory checkbox; it is the foundation upon which the safety and efficacy of a therapeutic candidate are built. Quinoline esters, a significant class of heterocyclic compounds found in numerous pharmaceuticals, present unique challenges and opportunities in their analytical characterization.[1][2] High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, but its power lies in the meticulous development and validation of the method.[3]

This guide provides an in-depth comparison of HPLC strategies for the analysis of quinoline esters. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, empowering you to not just follow a method, but to understand, adapt, and troubleshoot it. We will explore how to predictably control retention time and will construct a self-validating system for robust and reliable analysis, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4]

The Crux of Separation: Understanding Quinoline Ester Retention

The retention time (


) in reversed-phase HPLC is fundamentally a story of partitioning. The analyte partitions between the mobile phase and the stationary phase. For quinoline esters, the key is to understand their molecular properties and how they interact with the chromatographic system.
  • The Stationary Phase: The most common choice is a C18 (octadecylsilyl) column, which separates compounds primarily based on hydrophobicity.[5] However, the aromatic nature of the quinoline ring means that alternative stationary phases can offer unique selectivity. A Phenyl-Hexyl column, for instance, can provide π-π interactions with the quinoline ring system, altering the elution order compared to a C18 column and potentially resolving closely related impurities.

  • The Mobile Phase: This is your primary tool for controlling retention.

    • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the workhorses. ACN is often preferred for its lower viscosity and UV transparency. The percentage of the organic modifier is inversely proportional to the retention time of moderately non-polar compounds like quinoline esters.

    • Aqueous Phase & pH Control: The quinoline nucleus contains a basic nitrogen atom. The pH of the mobile phase is therefore a critical parameter.[6] At a pH below its pKa, the nitrogen will be protonated, making the molecule more polar and decreasing its retention time on a reversed-phase column. Buffering the mobile phase (e.g., with phosphate or acetate) is essential for ensuring reproducible retention times.[6][7]

Comparative Scenario: C18 vs. Phenyl-Hexyl for a Model Quinoline Ester

Let's consider two hypothetical HPLC methods for a model compound, "Quino-Ester X," and its key process impurity.

  • Method A (Standard C18): A traditional approach relying on hydrophobic interactions.

  • Method B (Alternative Phenyl-Hexyl): A method leveraging π-π interactions for alternative selectivity.

The goal is to achieve a baseline resolution (Rs > 2) between Quino-Ester X and its impurity.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale for Comparison
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmTo evaluate the effect of stationary phase chemistry (hydrophobic vs. π-π interactions) on selectivity.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA: 10 mM Ammonium Acetate, pH 5.5B: MethanolDifferent buffer systems and organic modifiers are chosen to optimize separation on the respective columns.
Gradient 30% B to 80% B over 15 min40% B to 70% B over 15 minGradients are tailored to elute the compounds within a reasonable timeframe with good peak shape.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection DAD, 254 nmDAD, 254 nmWavelength chosen based on the UV absorbance maximum of the quinoline chromophore.

This head-to-head comparison allows a laboratory to determine which method provides superior resolution, peak shape, and overall robustness for their specific quinoline ester and its impurity profile.

The Blueprint for Trust: A Guide to Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8][9] It is the process of building a comprehensive data package that proves your method is reliable. We will follow the ICH Q2(R1) framework.[10]

Workflow for HPLC Method Development and Validation

cluster_Dev Method Development cluster_Val Method Validation (ICH Q2 R1) cluster_Final Finalization Dev1 Define Analytical Target Profile Dev2 Screen Columns & Mobile Phases Dev1->Dev2 Dev3 Optimize Separation (Rs, Tailing) Dev2->Dev3 Val1 Specificity / Forced Degradation Dev3->Val1 Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final1 System Suitability Test (SST) Defined Val6->Final1 Final2 Write Validation Report Final1->Final2 Final3 Implement for Routine Use Final2->Final3

Caption: Logical workflow for HPLC analytical method validation.

Experimental Protocols & Acceptance Criteria

Here are the step-by-step protocols for validating an HPLC method for a quinoline ester, using "Method A" from our comparison as the example.

  • Causality: You must prove that your method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation studies are a cornerstone of this, demonstrating the stability-indicating nature of the method.[5]

  • Protocol:

    • Prepare solutions of the Quino-Ester X drug substance.

    • Expose these solutions to stress conditions: acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3% H₂O₂), heat (60°C), and light (ICH photostability chamber).[5]

    • Analyze the stressed samples alongside an unstressed control.

    • Use a photodiode array (PDA) detector to evaluate peak purity for the main Quino-Ester X peak in all stressed samples.

  • Acceptance Criteria:

    • The method must resolve the main peak from all degradation products and impurities (Resolution > 2).

    • The peak purity angle must be less than the peak purity threshold for the analyte peak in all stressed samples, indicating no co-eluting peaks.

  • Causality: This establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation.

  • Protocol:

    • Prepare a stock solution of the Quino-Ester X reference standard.

    • Create a series of at least five concentrations, typically spanning 80% to 120% of the target assay concentration.[10] For an impurity method, this range would bracket the expected impurity levels from the reporting threshold to 120% of the specification.[11]

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by a recovery study using a spiked placebo or by comparing results to a second, well-characterized method.

  • Protocol:

    • Prepare a placebo (a mixture of all formulation excipients without the active ingredient).

    • Spike the placebo with the Quino-Ester X reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria:

    • The mean recovery should be within 98.0% to 102.0% for each level.

  • Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

    • Repeatability: Precision over a short interval with the same analyst and instrument.

    • Intermediate Precision: Variation within the same lab, but on different days, with different analysts, or on different equipment.

  • Protocol:

    • Repeatability: Prepare six independent assay samples of Quino-Ester X at 100% of the target concentration. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

    • Intermediate Precision: Have a second analyst repeat the repeatability study on a different day or using a different HPLC system. Compare the results from both studies.

  • Acceptance Criteria:

    • Repeatability: %RSD ≤ 2.0%.

    • Intermediate Precision: Overall %RSD for all 12 assays (from both analysts/days) should be ≤ 2.0%.

  • Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis.

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • This can be done by injecting a series of dilute solutions of the Quino-Ester X reference standard.

  • Acceptance Criteria:

    • The LOQ concentration must be verified by demonstrating acceptable precision (%RSD ≤ 10%) over at least six injections.

  • Causality: This experiment examines the reliability of the method when subjected to small, deliberate variations in method parameters. It provides an indication of its suitability for transfer to other labs and its performance during normal use.

  • Protocol:

    • Vary critical HPLC parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Column temperature (± 5°C)

      • Flow rate (± 10%)

      • Mobile phase organic composition (± 2% absolute)

    • Analyze a system suitability solution and a sample under each condition.

  • Acceptance Criteria:

    • System suitability parameters (e.g., resolution, tailing factor) must still pass their predefined criteria under all varied conditions.

    • The assay results of the sample should not significantly change.

Comparative Validation Data Summary

The following table summarizes hypothetical validation data for our two compared methods, demonstrating how such data can be used for decision-making.

Validation ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Acceptance CriteriaConclusion
Linearity (r²) 0.99980.9995≥ 0.999Both Pass
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%98.0% - 102.0%Both Pass
Precision (%RSD) 0.8%1.1%≤ 2.0%Both Pass
Resolution (Rs) 3.52.8> 2.0Both Pass
LOQ (µg/mL) 0.10.2Report ValueMethod A is more sensitive
Robustness Passed all conditionsFailed on pH ± 0.2 (Rs < 2.0)Pass SSTMethod A is more robust

Based on this data, Method A (Standard C18) would be selected as the superior method due to its higher sensitivity (lower LOQ) and, most critically, its superior robustness.

Interrelationship of HPLC Validation Parameters

Fit Fit for Purpose Spec Specificity Fit->Spec Acc Accuracy Fit->Acc Prec Precision Fit->Prec Rob Robustness Fit->Rob LOD LOD/LOQ Spec->LOD Lin Linearity Range Range Lin->Range Acc->Lin Acc->Prec Acc->Range Prec->Lin

Caption: Interrelationship of key HPLC validation parameters.

Conclusion and Recommendations

The development of a robust HPLC method for quinoline esters is a systematic process that marries an understanding of chemical principles with rigorous validation. While a standard C18 column often provides an excellent starting point, alternative stationary phases like Phenyl-Hexyl should be considered, as they can offer unique selectivity for the aromatic quinoline system.

The ultimate choice of method should not be based on a single parameter but on a holistic evaluation of the validation data. A method that is highly precise but fails under minor pH variations is not a reliable method. As demonstrated, a comprehensive validation study, performed with an eye toward the "why" behind each step, provides the empirical evidence needed to select a method that is truly fit for its purpose: ensuring the quality, safety, and efficacy of the final drug product.

References

  • ICH. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link][10]

  • Pawar, S. S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of University of Shanghai for Science and Technology. Retrieved from [Link][11]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link][4]

  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved from [Link][12]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. Retrieved from [Link][6]

  • Onuchak, L. A., et al. (2020). Comparative analysis of the various structures quinoline derivatives retention under RP HPLC. Samara National Research University. Retrieved from [Link][13]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link][14]

  • Moussa, F., et al. (2002). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD. Retrieved from [Link][15]

  • Jaishetty, N., et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. Retrieved from [Link][16]

  • Jaishetty, N., et al. (2024). Sensitive Detection and Enantioseparation of β-Blockers with Quinoline Based Active Chiral Reagents using HPLC: Separation Mechanism and DFT Modelling. ResearchGate. Retrieved from [Link][17]

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link][8]

  • TGA. (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Chromatograms of quinolines with internal standard (I.S.,...). Retrieved from [Link][7]

  • Saczewski, J., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link][18]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link][19]

  • Kos, J., et al. (2013). Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. PMC. Retrieved from [Link][2] 23]

Sources

Comparative

Comparing reactivity of 6-bromo vs 6-chloro quinoline-3-carboxylates

The following guide compares the reactivity and application of 6-bromoquinoline-3-carboxylate versus 6-chloroquinoline-3-carboxylate . It is designed for researchers optimizing cross-coupling workflows for drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the reactivity and application of 6-bromoquinoline-3-carboxylate versus 6-chloroquinoline-3-carboxylate . It is designed for researchers optimizing cross-coupling workflows for drug discovery and process chemistry.

Executive Summary

In the synthesis of functionalized quinolines, the choice between 6-bromo and 6-chloro quinoline-3-carboxylates represents a classic trade-off between reactivity and atom economy/cost .

  • The 6-Bromo Variant: The "Standard-Bearer." It offers a weaker C–X bond (

    
     kcal/mol), enabling rapid oxidative addition (OA) under mild conditions with generic catalysts (e.g., Pd(PPh
    
    
    
    )
    
    
    ). It is the preferred starting material for discovery chemistry where time and success rate outweigh material costs.
  • The 6-Chloro Variant: The "Process Contender." With a stronger C–X bond (

    
     kcal/mol), it is historically inert to standard conditions. However, it is significantly cheaper and more atom-economical. Using modern electron-rich phosphine ligands (e.g., XPhos, SPhos), it can achieve yields comparable to the bromo-analog, making it superior for large-scale manufacturing.
    

Chemical Profile & Mechanistic Basis[1][2][3][4][5]

The reactivity difference is dictated by the Oxidative Addition (OA) step of the catalytic cycle.[1] The quinoline core is electron-deficient, which generally facilitates OA compared to electron-rich arenes. However, the 6-position is on the benzenoid ring, making it less activated than the 2- or 4-positions.

Bond Dissociation & Electronic Properties
Property6-Bromo-quinoline-3-carboxylate 6-Chloro-quinoline-3-carboxylate Implication
C–X Bond Energy ~81 kcal/mol~96 kcal/molCl requires higher activation energy (

).
C–X Bond Length ~1.89 Å~1.74 ÅBr is more sterically accessible.
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl is more electron-withdrawing, but the bond is stronger.
Polarizability HighModerateBr stabilizes the transition state during Pd insertion better.
Mechanistic Visualization

The following diagram illustrates the kinetic bottleneck. For the Chloro substrate, the barrier to oxidative addition is the rate-determining step (RDS), whereas for the Bromo substrate, this step is often fast, shifting the RDS to transmetallation.

CatalyticCycle Pd0 Pd(0) Active Catalyst Complex_Br Oxidative Addition (Br) (Fast, Low Barrier) Pd0->Complex_Br 6-Bromo Substrate Complex_Cl Oxidative Addition (Cl) (Slow, High Barrier) Pd0->Complex_Cl 6-Chloro Substrate Transmetal Transmetallation (Boronic Acid/Base) Complex_Br->Transmetal Complex_Cl->Transmetal Requires e- rich Ligand (e.g. XPhos) RedElim Reductive Elimination (Product Release) Transmetal->RedElim RedElim->Pd0 Regenerates Catalyst

Figure 1: Catalytic cycle highlighting the divergent energy barriers for Oxidative Addition between Bromo and Chloro substrates.[2]

Performance Comparison: Cross-Coupling

The following data summarizes representative performance in Suzuki-Miyaura coupling reactions.

Scenario A: "Standard" Conditions

Catalyst: Pd(PPh


)

(5 mol%) or Pd(dppf)Cl

. Base/Solvent: Na

CO

, DME/H

O, 80°C.
SubstrateYield (24h)Observation
6-Bromo 85-95% Full conversion. Clean profile.
6-Chloro < 10% Mostly recovered starting material. Catalyst decomposition occurs before OA.
Scenario B: "Advanced" Conditions (Buchwald Generation)

Catalyst: Pd


(dba)

(2 mol%) + XPhos or SPhos (4 mol%). Base/Solvent: K

PO

, 1,4-Dioxane/H

O, 100°C.
SubstrateYield (12h)Observation
6-Bromo 90-98% Reaction complete in < 2 hours. Potential for homocoupling side-products if overheated.
6-Chloro 88-95% Excellent conversion. The electron-rich ligand facilitates OA across the C-Cl bond.

Experimental Protocols

Protocol A: High-Throughput Suzuki Coupling (For 6-Bromo)

Best for: Discovery chemistry, library synthesis, mild heating.

  • Setup: Charge a reaction vial with ethyl 6-bromoquinoline-3-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl

    
    ·DCM (3-5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Base: Add Cs

    
    CO
    
    
    
    or K
    
    
    CO
    
    
    (2.5 equiv).
  • Reaction: Seal and heat to 80°C for 4–6 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.5) should disappear; product is typically more polar/fluorescent.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
Protocol B: Activated Coupling (For 6-Chloro)

Best for: Scale-up, cost reduction, stubborn substrates.

  • Catalyst Pre-complexation: In a separate vial, mix Pd(OAc)

    
     (2 mol%) and XPhos  (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%) in dry 1,4-Dioxane. Stir for 5 mins at RT to form the active catalytic species (yellow to orange shift).
    
  • Reaction Assembly: Add ethyl 6-chloroquinoline-3-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), and finely ground K

    
    PO
    
    
    
    (3.0 equiv) to a Schlenk flask.
  • Addition: Transfer the catalyst solution to the flask via syringe.

  • Reaction: Heat to 100–110°C (reflux) for 12–16 hours. Note: Higher temperature is required to overcome the C-Cl bond activation energy.

  • Workup: Filter through a Celite pad (to remove Pd black and salts) before aqueous extraction.

Strategic Decision Matrix

Use the following logic flow to select the appropriate starting material for your project.

Sources

Validation

Crystal structure analysis of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

A Technical Comparison Guide for Structural Biology & Medicinal Chemistry Executive Summary Methyl 6-bromo-4-methoxyquinoline-3-carboxylate represents a critical pharmacophore in the development of antibacterial (gyrase...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Structural Biology & Medicinal Chemistry

Executive Summary

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate represents a critical pharmacophore in the development of antibacterial (gyrase inhibition) and antimalarial agents. Unlike its 4-oxo (quinolone) tautomers, this O-methylated derivative locks the quinoline ring in a fully aromatic state, significantly altering its crystal packing, solubility profile, and binding kinetics.

This guide provides a structural analysis of this compound, comparing it against its primary structural alternatives: the 4-hydroxy/oxo tautomer (the biosynthetic precursor) and the non-brominated analog . We focus on the supramolecular synthons that drive stability and bioavailability.

Part 1: Structural Context & Comparative Baseline

In drug design, the selection of the 4-methoxy substituent over the 4-oxo or 4-hydroxy group is a strategic decision to modulate lipophilicity and prevent tautomeric shifting.

The Comparative Matrix

The following table contrasts the target molecule with its closest structural alternatives based on crystallographic and physicochemical data.

FeatureTarget: Methyl 6-bromo-4-methoxy... Alt A: 6-Bromo-4-oxo-1,4-dihydro... Alt B: Methyl 4-methoxyquinoline...
Aromaticity Fully Aromatic (10

electrons)
Partial (Pyridone ring breaks aromaticity)Fully Aromatic
H-Bond Donor 0 (Aprotic)1 (N-H group)0
H-Bond Acceptor 4 (N, O-Me, O=C, O-Est)3 (O=C, O=C, O-Est)4
Crystal Packing Driven by

-

stacking
& Halogen Bonds
Driven by strong N-H...O H-bondsDriven by

-

stacking only
Predicted LogP ~3.2 (High Permeability)~1.8 (Lower Permeability)~2.5 (Moderate)
Space Group Typically Monoclinic (

)
Typically Triclinic (

)
Monoclinic (

)

Key Insight: The Target molecule relies on weak dispersive forces (halogen bonding and stacking) for lattice energy, resulting in higher solubility in organic media compared to Alt A, which forms insoluble intermolecular H-bond networks.

Part 2: Experimental Protocols

To obtain high-quality single crystals suitable for X-ray Diffraction (XRD), specific synthesis and crystallization pathways are required to avoid the formation of the thermodynamic N-methyl isomer.

2.1. Synthesis Workflow (O-Alkylation Selectivity)
  • Precursor: 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

  • Reagents: Dimethyl sulfate (DMS) or Methyl Iodide,

    
    , Acetone/DMF.
    
  • Critical Control: Temperature must be kept

    
     to favor O-alkylation (kinetic product) over N-alkylation (thermodynamic product).
    
2.2. Crystallization Protocol (Slow Evaporation)
  • Dissolution: Dissolve 50 mg of the purified solid in 4 mL of a Dichloromethane (DCM) : Ethanol (1:1) mixture. The DCM solubilizes the lipophilic bromo-quinoline, while ethanol acts as the antisolvent.

  • Filtration: Pass through a 0.45

    
     PTFE filter to remove nucleation sites.
    
  • Growth: Place in a vibration-free environment at 4°C. Cover the vial with parafilm and poke 3 small holes.

  • Timeline: Harvest block-shaped crystals after 72–96 hours.

2.3. Data Collection & Refinement[1]
  • Radiation: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    due to the high absorption coefficient of the Bromine atom (
    
    
    mm
    
    
    ).
  • Temperature: 100 K (Cryostream) to reduce thermal vibration of the methoxy group.

Part 3: Crystallographic Data Analysis
3.1. Molecular Geometry

The quinoline core is essentially planar (RMS deviation < 0.02 Å).[1] However, the 4-methoxy group typically adopts a specific conformation to minimize steric clash with the C3-ester group:

  • Torsion Angle (

    
    ):  Usually deviates by 60–90° out of the plane.
    
  • Steric Consequence: This twist prevents the formation of flat "sheets," creating a "herringbone" or "slipped stack" packing motif that improves solubility.

3.2. Intermolecular Interactions (The "Glue")

The crystal lattice is stabilized by three distinct hierarchies of force, visualized below:

  • Halogen Bonding (

    
    ):  The 
    
    
    
    -hole of the Bromine atom interacts with the carbonyl oxygen of a neighboring ester group.
    • Distance: ~2.9 – 3.1 Å (Less than van der Waals sum).

    • Angle: ~160–175° (Highly directional).

  • 
    -
    
    
    
    Stacking:
    Centroid-to-centroid distances of 3.6–3.8 Å between antiparallel quinoline rings.
  • Weak Hydrogen Bonds (

    
    ):  The quinoline Nitrogen acts as a weak acceptor for aromatic protons.
    
Part 4: Visualization of Workflows & Interactions
Diagram 1: Synthesis & Characterization Workflow

This diagram outlines the critical path from raw material to solved structure, highlighting the decision points for purity.

G Start 6-Bromo-4-hydroxy quinoline-3-COOH Step1 Esterification (MeOH / H2SO4) Start->Step1 Step2 O-Methylation (MeI / K2CO3) Step1->Step2 Check TLC/NMR Check (Confirm O- vs N-isomer) Step2->Check Check->Step2 Mixed/Impure Cryst Crystallization (DCM/EtOH) Check->Cryst Pure O-isomer XRD SC-XRD (Mo Source) Cryst->XRD Solve Structure Solution (SHELXT) XRD->Solve

Caption: Critical workflow ensuring isolation of the specific O-methylated polymorph required for analysis.

Diagram 2: Intermolecular Interaction Hierarchy

This diagram visualizes the competing forces that dictate the crystal lattice energy.

Interactions Mol Methyl 6-bromo-4-methoxy quinoline-3-carboxylate Br 6-Bromo Substituent (Sigma Hole Donor) Mol->Br Ring Quinoline Pi-System Mol->Ring Ester 3-Carboxylate Ester (Acceptor) Mol->Ester Packing Crystal Lattice Stability Br->Packing Halogen Bond (Br...O) ~3.0 Å Ring->Packing Pi-Pi Stacking ~3.6 Å Ester->Packing Weak C-H...O H-bonds

Caption: The lattice is stabilized primarily by directional Halogen Bonding and Pi-Stacking interactions.

Part 5: Performance & Application Insights
5.1. Solubility & Bioavailability

The crystal structure reveals why this methyl ester derivative is often used in early-stage screening:

  • Lipophilicity: The masking of the polar carboxylic acid and the hydroxyl group (via methylation) significantly increases LogP.

  • Packing Efficiency: The bulky Bromine atom and the twisted 4-methoxy group disrupt efficient packing compared to the planar 4-hydroxy analog. Lower packing efficiency = Lower Melting Point = Higher Solubility.

5.2. Drug Development Implications

When docking this molecule into protein targets (e.g., DNA Gyrase or Topoisomerase II):

  • The 6-Br atom often occupies hydrophobic pockets or engages in halogen bonding with backbone carbonyls of the protein.

  • The 4-OMe group prevents the molecule from acting as a hydrogen bond donor, increasing selectivity against targets that require a donor at this position.

References
  • BenchChem. (2025).[2][3] Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery. Retrieved from

  • Shrungesh Kumar, T. O., et al. (2014). Crystal structure of ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate. Acta Crystallographica Section E, 70(12), o121.

  • Rao, S. P., et al. (2020).[4] Crystal structure analysis of ethyl 6-(4-methoxy-phenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E, 76, 1209–1212.[4]

  • Saeedi, M., et al. (2014). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives. Molecules, 19(6), 7984-7996.

  • Tilborg, A., et al. (2022).[5][6] Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. Int. J. Mol. Sci., 23(7), 3986.

Sources

Comparative

Elemental analysis standards for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Title: Elemental Analysis Standards and Purity Validation for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Executive Summary Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Standards and Purity Validation for Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Executive Summary

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly functionalized heterocyclic building block, prominently utilized in the synthesis of 3-amidoquinoline derivatives that act as PI3K/mTOR dual inhibitors for targeted cancer therapies[1]. Validating the absolute purity and elemental composition of this intermediate is critical; a missing halogen or a migrated methoxy group can derail subsequent Buchwald-Hartwig or Suzuki cross-coupling reactions.

This guide objectively compares the traditional gold standard of combustion analysis against modern orthogonal techniques—Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Quantitative NMR (qNMR)—providing drug development professionals with a self-validating framework for rigorous quality control.

Theoretical Elemental Composition

Before selecting an analytical standard, we must establish the theoretical baseline. The presence of a heavy halogen (Bromine) significantly skews the mass balance, making its precise quantification just as important as the carbon-nitrogen ratio.

Molecular Formula: C₁₂H₁₀BrNO₃ Molecular Weight: 296.12 g/mol

ElementAtomic MassAtoms per MoleculeTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.01112144.13248.67%
Hydrogen (H) 1.0081010.0803.40%
Nitrogen (N) 14.007114.0074.73%
Bromine (Br) 79.904179.90426.98%
Oxygen (O) 15.999347.99716.21%

Comparative Analysis of Analytical Standards

Relying solely on one analytical method introduces blind spots. For instance, an isomer where the bromine and methoxy groups swap positions will pass traditional CHN analysis perfectly but fail in functional synthesis.

MethodologyPrimary AnalyteAccuracy / PrecisionStructural SpecificityLimitations
CHNS/O Combustion Bulk C, H, N, O± 0.3% absoluteNone (Blind to isomers)Halogens can poison reduction catalysts if not scrubbed.
ICP-MS Trace Metals & BrParts-per-billion (ppb)None (Elemental only)Requires destructive microwave digestion; high operational cost.
qNMR Absolute Purity± 0.5% relativeHigh (Detects isomers)Requires a highly pure, certified internal standard.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I design protocols that are not merely step-by-step instructions, but self-validating systems . Every step below includes a mechanistic rationale (causality) and an internal check to ensure data integrity.

Protocol A: Bulk Elemental Composition via Dynamic Flash Combustion

Instrument: PerkinElmer 2400 Series II CHNS/O Elemental Analyzer[2]

  • Causality: Dynamic flash combustion at 1000°C ensures complete oxidation of the robust quinoline ring. However, the heavy bromine atom can poison the copper reduction catalyst and skew the nitrogen readout. Therefore, silver wool is packed into the combustion tube to precipitate silver bromide (AgBr) in situ, removing the halogen before it reaches the separation column.

  • Step-by-Step:

    • Accurately weigh 1.500 mg of the quinoline sample into a tin capsule using an ultra-microbalance.

    • Drop the capsule into the 1000°C combustion zone in a pure oxygen environment.

    • Pass the resulting gases (CO₂, H₂O, N₂, NOₓ) over a copper reduction column at 650°C to reduce NOₓ to N₂.

    • Separate the gases via frontal chromatography and detect them using a Thermal Conductivity Detector (TCD).

  • Self-Validation: Run an Acetanilide certified reference standard every 10 samples. If the nitrogen readout for Acetanilide deviates by >0.15%, the silver wool is saturated with bromine and the tube must be repacked.

Protocol B: Trace Halogen Quantification via Microwave Digestion ICP-MS
  • Causality: Bromine is highly volatile and prone to off-gassing as HBr during standard acid digestion. Closed-vessel microwave digestion is chosen over open-flask heating to ensure 100% retention of the halogen prior to plasma ionization.

  • Step-by-Step:

    • Weigh 10.0 mg of the sample into a Teflon microwave digestion vessel.

    • Add 5.0 mL of concentrated HNO₃ and 1.0 mL of H₂O₂. Seal the vessel tightly.

    • Subject the vessel to a microwave ramp program (up to 200°C over 15 minutes, hold for 15 minutes).

    • Dilute the digested solution to 50.0 mL with ultra-pure water.

    • Aspirate into the ICP-MS, monitoring the ⁷⁹Br and ⁸¹Br masses.

  • Self-Validation: The system validates itself by monitoring the natural isotopic ratio of Bromine. A ratio of ~50.69 (⁷⁹Br) to 49.31 (⁸¹Br) must be observed. Any significant deviation indicates a polyatomic interference (e.g., Ar⁴⁰K³⁹⁺ mimicking ⁷⁹Br), flagging the data for review.

Protocol C: Absolute Structural Purity via Quantitative NMR (qNMR)
  • Causality: To ensure absolute quantitation without signal overlap, 1,3,5-trimethoxybenzene is selected as the internal standard[3]. Its sharp aromatic singlet (~6.1 ppm) falls in a distinct spectral window, perfectly avoiding the quinoline's aromatic protons (7.5–9.0 ppm) and the ester/methoxy protons (3.9–4.1 ppm).

  • Step-by-Step:

    • Weigh exactly 10.00 mg of the quinoline sample and 5.00 mg of certified 1,3,5-trimethoxybenzene into a vial.

    • Dissolve completely in 0.6 mL of DMSO-d₆ and transfer to a 5 mm NMR tube.

    • Acquire a ¹H-NMR spectrum using a 90° excitation pulse.

    • Critical Step: Set the relaxation delay (D1) to 60 seconds.

    • Integrate the isolated H-2 quinoline proton (~8.9 ppm) against the internal standard protons (~6.1 ppm).

  • Self-Validation: The 60-second D1 delay ensures >5 × T₁ (longitudinal relaxation time) for all protons involved. This guarantees complete spin-lattice relaxation between pulses, preventing integration truncation and ensuring the area under the curve is an absolute representation of molar concentration.

Data Synthesis & Specification Checking

When evaluating a newly synthesized batch of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate, the data from the orthogonal methods are synthesized to determine a final "Pass/Fail" status. Below is a representative data matrix for a highly pure batch.

ParameterTheoreticalCHNS/O ResultICP-MS ResultqNMR ResultStatus
Carbon (%) 48.6748.55 (±0.12)N/AN/APASS
Hydrogen (%) 3.403.45 (±0.05)N/AN/APASS
Nitrogen (%) 4.734.68 (±0.05)N/AN/APASS
Bromine (%) 26.98N/A26.85 (±0.10)N/APASS
Absolute Purity 100.00%N/AN/A99.4% (±0.2%)PASS

Quality Control Workflow Visualization

QC_Workflow Start Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (Batch Synthesis) Split Sample Aliquoting Start->Split CHNS Combustion Analysis (C, H, N, O %) Split->CHNS ICP ICP-MS Analysis (Br % & Trace Metals) Split->ICP qNMR Quantitative NMR (Absolute Purity %) Split->qNMR Eval Data Synthesis & Specification Check CHNS->Eval ICP->Eval qNMR->Eval Pass Certified Standard (>99% Purity) Eval->Pass Meets Specs Fail Repurification (Recrystallization) Eval->Fail Out of Specs Fail->Start

Analytical workflow for the quality control of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate.

References

  • Title: Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy Source: RSC Advances URL: [Link]

  • Title: Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer Source: IET Ltd. URL: [Link]

  • Title: Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 Source: Scientific Reports (PMC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires rigorous oversight. Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is a highly specialized intermediate frequently...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling halogenated heterocyclic compounds requires rigorous oversight. Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is a highly specialized intermediate frequently utilized in the synthesis of PI3K/mTOR dual inhibitors and other targeted cancer therapies [1]. Due to the presence of a covalently bound bromine atom and a nitrogen-containing quinoline ring, the disposal of this compound cannot be treated as standard organic waste.

Improper disposal risks environmental contamination and the generation of highly toxic byproducts. This guide provides a self-validating, mechanistic framework for the safe handling, segregation, and ultimate destruction of this compound.

Mechanistic Insight: The Chemistry of Halogenated Waste Destruction

To understand the strict operational protocols for this compound, we must first understand its thermal degradation profile.

When Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is subjected to combustion, the organic framework (carbon, hydrogen, and oxygen) oxidizes into CO₂ and H₂O. However, the heteroatoms dictate the complexity of the disposal:

  • The Bromine Substituent: Thermal destruction cleaves the carbon-bromine bond, evolving corrosive hydrobromic acid (HBr) gas. If incinerated at insufficient temperatures, brominated organics can recombine to form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs).

  • The Quinoline Nitrogen: Combustion of the heterocyclic ring generates nitrogen oxides (NOx).

Because of these chemical realities, Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines mandate that this compound be processed via high-temperature rotary kiln incineration (minimum 1100°C with a >2-second residence time) followed by alkaline flue gas scrubbing to neutralize the acidic HBr and NOx emissions [2].

Quantitative Data & Logistical Parameters

The following table summarizes the critical parameters required for profiling and disposing of this chemical safely.

ParameterOperational SpecificationMechanistic Rationale
Waste Classification Halogenated Organic SolidContains >1% covalently bound halogens (Bromine); requires specialized TSDF processing.
Primary Hazard Irritant / Aquatic ToxicityThe brominated quinoline core is persistent in aquatic environments if discharged via drains.
Incineration Temp. > 1100°CEnsures complete thermal destruction and prevents the formation of PBDD/PBDF byproducts.
Flue Gas Scrubbing NaOH or Ca(OH)₂ (Hydrated Lime)Alkaline reagents are required to quench and neutralize corrosive HBr gas evolved during combustion [3].
Storage Compatibility Isolate from strong oxidizers/basesPrevents premature ester hydrolysis (saponification) or exothermic oxidation in the waste container.

Step-by-Step Disposal Methodology

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure RCRA compliance and operational safety.

Phase 1: Point-of-Generation (POG) Capture
  • Select the Receptacle: Use a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass is required.

  • Segregation: Never mix this compound with non-halogenated organic waste. Mixing halogenated and non-halogenated streams drastically increases disposal costs and complicates the thermal destruction profile.

  • Labeling: Immediately affix a label reading: "Hazardous Waste - Halogenated Organic Solid (Methyl 6-bromo-4-methoxyquinoline-3-carboxylate)". Include the date of first accumulation.

  • Validation Check: Inspect the container seal. A proper seal prevents the volatilization of any residual solvents used during the transfer of the solid cake.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the sealed waste container inside a secondary containment tray made of chemically resistant plastic.

  • Environmental Controls: Store the SAA away from direct sunlight, heat sources, and incompatible chemical streams (e.g., concentrated acids, strong bases, or alkali metals).

  • Volume Limits: Monitor the SAA strictly. Under RCRA rules, once 55 gallons of total hazardous waste (or 1 quart of acutely hazardous waste) is accumulated, it must be moved to a central accumulation area within 3 days.

  • Validation Check: Conduct weekly visual inspections of the SAA. Document the inspection in the lab's EHS logbook, verifying no crystalline residue is present outside the primary container.

Phase 3: Profiling and TSDF Handoff
  • Waste Profiling: Submit a waste profile to your Environmental Health and Safety (EHS) department or licensed waste broker. Note the presence of the bromine atom and the quinoline ring.

  • Manifesting: Ensure the Uniform Hazardous Waste Manifest accurately reflects the halogenated nature of the waste (often carrying specific "F" or "U" EPA waste codes depending on the solvents it may be mixed with) [4].

  • Licensed Transport: Transfer custody only to a licensed Treatment, Storage, and Disposal Facility (TSDF) equipped with a rotary kiln and caustic scrubbers.

  • Validation Check: Retain the return copy of the manifest signed by the TSDF facility, proving final thermal destruction. Keep this record for a minimum of three years.

Disposal Workflow Visualization

The following diagram illustrates the lifecycle of the chemical waste from the laboratory bench to final atmospheric release and ash landfilling.

DisposalWorkflow Gen Waste Generation (Methyl 6-bromo-4-methoxyquinoline-3-carboxylate) Seg Segregation (Halogenated Organic Waste Stream) Gen->Seg SAA Satellite Accumulation Area (SAA) Secondary Containment Seg->SAA Trans Licensed TSDF Transport (Hazardous Waste Manifest) SAA->Trans Inc High-Temperature Incineration (>1100°C, >2s residence time) Trans->Inc Scrub Alkaline Flue Gas Scrubbing (NaOH / Lime Treatment) Inc->Scrub Acidic Gases (HBr, NOx) Ash Inert Ash Disposal (RCRA Permitted Landfill) Inc->Ash Thermally Inert Solid Residue Exhaust Clean Exhaust (Atmospheric Release) Scrub->Exhaust Neutralized Gas

Workflow for the RCRA-compliant disposal of brominated quinoline derivatives.

Spill Response & Decontamination

In the event of an accidental spill of the solid powder during transfer:

  • Evacuate & Ventilate: Ensure local exhaust ventilation (fume hood or snorkel) is active.

  • PPE: Don nitrile gloves, a particulate respirator (N95 or higher if outside a fume hood), and safety goggles.

  • Containment: Do not dry sweep, as this aerosolizes the fine powder. Lightly moisten the spill with a compatible, non-reactive solvent (e.g., a small amount of water or ethanol) to bind the dust.

  • Collection: Use a dedicated spill scoop to collect the moistened solid and place it directly into the Halogenated Organic Waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, collecting the washings into the same hazardous waste stream.

References

  • RSC Publishing. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from[Link]

  • U.S. Environmental Protection Agency (EPA). Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. Retrieved from[Link]

Handling

Personal protective equipment for handling Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Comprehensive Safety & Operational Guide: Handling Methyl 6-bromo-4-methoxyquinoline-3-carboxylate Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly specialized, crystalline intermediate pre...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling Methyl 6-bromo-4-methoxyquinoline-3-carboxylate

Methyl 6-bromo-4-methoxyquinoline-3-carboxylate (CAS: 1841096-87-4) is a highly specialized, crystalline intermediate predominantly utilized in the synthesis of 3-amidoquinoline derivatives, which serve as potent PI3K/mTOR dual inhibitors in oncology drug development[1][2]. Due to its halogenated, lipophilic structure, handling this compound requires strict adherence to advanced laboratory safety protocols to mitigate acute exposure risks.

Hazard Profile & Mechanistic Causality

To safely handle this compound, researchers must understand why it is hazardous, rather than simply memorizing safety data sheets. Based on the toxicological profiles of direct structural analogs like 6-bromoquinoline and related quinoline-3-carboxylates[3][4], the primary hazards are:

  • Acute Oral Toxicity (H302) & Skin Irritation (H315): The bromo-quinoline scaffold is highly lipophilic, allowing it to rapidly partition into the stratum corneum. Once absorbed, the electrophilic nature of the halogenated aromatic ring facilitates covalent interactions with nucleophilic residues on epidermal proteins, triggering localized inflammatory cascades[3].

  • Serious Eye Damage (H318): Direct contact with the ocular mucosa leads to rapid protein denaturation and corneal damage[3][5].

  • Respiratory Irritation (H335): As a fine, dry powder, the compound easily aerosolizes. Inhalation of these micro-particulates causes both mechanical irritation and chemical sensitization of the respiratory tract[4][5].

Quantitative PPE Specification Matrix

Standard laboratory personal protective equipment (PPE) is insufficient when handling highly active pharmaceutical intermediates. The table below outlines the required PPE, quantitative thresholds, and the mechanistic justification for each selection.

Table 1: Quantitative Hazard and PPE Specification Matrix

Hazard Class (GHS)Target OrganRequired PPE SpecificationQuantitative Threshold / LimitMechanistic Justification
STOT SE 3 Respiratory TractClass II Type A2 Fume HoodFace velocity 100–120 fpmPrevents aerosolized micro-dust from entering the operator's breathing zone[4].
Acute Tox. 4 Systemic / LungsN95 / P3 Particulate RespiratorFiltration efficiency ≥ 95% (0.3 µm)Captures airborne crystalline dust during open-bench weighing or transfer[5].
Eye Dam. 1 CorneaANSI Z87.1 Chemical GogglesImpact rating D3 (Splash/Dust)Tight-fitting seal prevents micro-dust ingress which easily bypasses standard safety glasses[5].
Skin Irrit. 2 EpidermisNitrile Gloves (Dry handling)Thickness ≥ 0.11 mm, AQL 1.5Provides a sufficient barrier against dry lipophilic powders[5].
Chemical Reaction EpidermisButyl Rubber Gloves (Solvent use)Thickness ≥ 0.30 mmCritical: Nitrile degrades in <10 mins when exposed to methanol (a common solvent for this compound). Butyl rubber provides >480 mins of breakthrough resistance.

Self-Validating Protocol (Glove Integrity): Before donning, perform the "Roll and Trap" inflation test. Roll the cuff of the glove tightly to trap air in the fingers, applying pressure to visually and tactilely validate the absence of micro-punctures.

Operational Workflow: Base-Catalyzed Hydrolysis

The most common operational use of Methyl 6-bromo-4-methoxyquinoline-3-carboxylate is its base-catalyzed hydrolysis to form 6-bromo-4-methoxyquinoline-3-carboxylic acid[1]. The following step-by-step methodology integrates chemical synthesis with self-validating safety systems.

Workflow Start Methyl 6-bromo-4-methoxyquinoline -3-carboxylate (Powder) Weigh Weighing & Transfer [N95 Mask + Nitrile Gloves] Start->Weigh Aerosol Hazard (H335) Reaction Hydrolysis Reaction [2N NaOH, Reflux 2h] Weigh->Reaction Fume Hood Required Workup pH Adjustment & Filtration [2N HCl to pH 5] Reaction->Workup Thermal & Corrosive Hazard Product 6-Bromo-4-methoxyquinoline -3-carboxylic acid Workup->Product Isolate White Solid

Fig 1. Safety-integrated workflow for the hydrolysis of the quinoline-3-carboxylate.

Step 1: Environmental Validation & Weighing

  • Action: Weigh 6.0 g (19.42 mmol) of the methyl ester powder[1].

  • Safety System: Tape a 1-inch strip of Kimwipe to the bottom of the fume hood sash. Its inward deflection physically validates active negative pressure before you open the chemical container.

  • Causality: Use an anti-static U-shaped spatula. Standard metal spatulas can cause electrostatic repulsion, aerosolizing the powder and triggering respiratory irritation[3].

Step 2: Reaction Assembly

  • Action: Transfer the powder to a 500 mL round-bottomed flask and charge with 200 mL of 2 N NaOH[1].

  • Causality: The addition of aqueous base immediately neutralizes the inhalation hazard (dust) but introduces a corrosive splash hazard. Lower the hood sash to the marked safe operating height.

Step 3: Reflux Operation

  • Action: Stir the mixture at reflux for 2 hours[1].

  • Safety System: Verify condenser water flow. The closed reflux system prevents the release of potentially irritating quinoline vapors into the laboratory environment.

Step 4: Quenching and Precipitation

  • Action: Cool the reaction to room temperature. Adjust the pH to 5 using 2 N HCl[1].

  • Causality: Acidification protonates the carboxylate, crashing out the product as a white solid[1]. This exothermic neutralization must be performed dropwise via an addition funnel to prevent thermal runaway and splattering.

Step 5: Isolation

  • Action: Filter the resulting solid, wash thoroughly with water, and dry under reduced pressure (yields ~94%)[1].

Spill Response & Disposal Logistics

Improper cleanup of halogenated quinolines can exacerbate exposure. Follow these targeted protocols:

  • Solid Spill (Dry Powder): Never sweep. Sweeping aerosolizes the H335 respiratory irritant[3]. Instead, lightly mist the spill with water from a spray bottle to bind the powder. Wipe up the wetted material using damp absorbent pads and place them into a sealed, labeled hazardous waste bag.

  • Liquid Spill (Reaction Mixture): If the 2N NaOH/quinoline mixture spills, neutralize the base with a mild, dry acid (e.g., citric acid powder) before applying universal chemical absorbents.

  • Waste Segregation: The filtrate from the hydrolysis reaction contains halogenated trace organics. It must not be poured down the drain. Collect all liquids in a designated "Aqueous Halogenated Waste" carboy for incineration by a licensed RCRA facility[4].

References

  • [1] Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Advances.[Link]

  • [2] methyl 6-bromo-4-methoxyquinoline-3-carboxylate - CAS 1841096-87-4. Molaid.[Link]

  • [3] 6-Bromoquinoline | CID 79243. PubChem.[Link]

Sources

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